molecular formula C8H8BrNO2 B1379377 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone CAS No. 1211521-17-3

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Cat. No.: B1379377
CAS No.: 1211521-17-3
M. Wt: 230.06 g/mol
InChI Key: YNEBOMXZZRMZEK-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (CAS 1211521-17-3) is a high-purity brominated and methoxylated pyridine derivative of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol, serves as a versatile synthetic intermediate . The specific arrangement of its bromo and methoxy substituents on the pyridine ring makes it a valuable building block for the construction of more complex heterocyclic scaffolds. While specific biological data for this exact molecule is limited, its core structure is closely related to methoxypyridine derivatives that have been investigated as potential therapeutics for central nervous system diseases. For instance, research into similar methoxypyridine-based compounds has identified them as gamma-secretase modulators (GSMs), a class of molecules being explored for their potential to reduce the production of amyloid-beta 42 (Aβ42) peptides associated with Alzheimer's disease pathology . The structural features of this compound, particularly the bromine atom, allow for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create diverse chemical libraries for screening campaigns . It is supplied with a minimum purity of 95%. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for use as a drug, in household products, or for any personal use.

Properties

IUPAC Name

1-(5-bromo-3-methoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEBOMXZZRMZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed methodology for the synthesis of 1-(5-bromo-3-methoxypyridin-2-yl)ethanone, a key building block in pharmaceutical research and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but the underlying chemical principles and rationale that ensure a robust and reproducible synthesis.

Introduction and Strategic Overview

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the methoxy and acetyl groups provide handles for modifying solubility and electronic properties. This guide details a two-stage synthetic approach, beginning with the regioselective functionalization of a readily available pyridine precursor, followed by the installation of the acetyl group.

The chosen synthetic strategy hinges on a Directed ortho-Metalation (DoM) followed by a Grignard reaction, a testament to the power of modern organometallic chemistry in constructing highly functionalized heterocyclic systems. This approach offers high regioselectivity and good overall yields.

Logical Flow of the Synthesis

The synthesis is logically divided into two primary stages:

  • Synthesis of the Key Intermediate (5-Bromo-3-methoxypyridine-2-carbonitrile): This stage involves the deprotonation of 3-bromo-5-methoxypyridine at the C2 position, directed by the methoxy group. The resulting organolithium species is then quenched with a cyanating agent to install the nitrile functionality.

  • Formation of the Target Ketone: The nitrile intermediate undergoes a nucleophilic addition from a methyl Grignard reagent. The resulting imine is not isolated but is hydrolyzed in situ under acidic conditions to yield the final product, 1-(5-bromo-3-methoxypyridin-2-yl)ethanone.

G cluster_0 Stage 1: Synthesis of Nitrile Intermediate cluster_1 Stage 2: Ketone Formation 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine Lithiation (DoM) Lithiation (DoM) 3-Bromo-5-methoxypyridine->Lithiation (DoM) LDA, THF, -78 °C Cyanation Cyanation Lithiation (DoM)->Cyanation TsCN 5-Bromo-3-methoxypyridine-2-carbonitrile 5-Bromo-3-methoxypyridine-2-carbonitrile Cyanation->5-Bromo-3-methoxypyridine-2-carbonitrile Grignard Addition Grignard Addition 5-Bromo-3-methoxypyridine-2-carbonitrile->Grignard Addition CH3MgBr, Et2O Iminomagnesium Complex Iminomagnesium Complex Grignard Addition->Iminomagnesium Complex Acidic Hydrolysis Acidic Hydrolysis Iminomagnesium Complex->Acidic Hydrolysis aq. HCl 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone Acidic Hydrolysis->1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Mechanistic Considerations

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Directed ortho-Metalation (DoM)

The regioselectivity of the initial lithiation is controlled by the methoxy group at the C3 position. The lone pairs on the oxygen atom of the methoxy group coordinate to the lithium cation of the lithium diisopropylamide (LDA) base, directing the deprotonation to the adjacent C2 position. This is a powerful and well-documented strategy for the functionalization of substituted pyridines.[1][2][3] The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial to prevent side reactions.

G cluster_0 Directed ortho-Metalation (DoM) start 3-Bromo-5-methoxypyridine intermediate Coordinated Complex product 2-Lithio-3-methoxy-5-bromopyridine

Grignard Reaction and Imine Hydrolysis

The carbon atom of the nitrile group is electrophilic and readily attacked by the nucleophilic methyl group of the Grignard reagent.[4] This addition forms a stable iminomagnesium salt. Subsequent treatment with aqueous acid protonates the nitrogen atom, making the carbon atom susceptible to nucleophilic attack by water. The resulting intermediate undergoes proton transfer and elimination of ammonia to yield the final ketone.[5]

G cluster_0 Grignard Addition and Hydrolysis nitrile Nitrile Intermediate imine_salt Iminomagnesium Salt ketone Target Ketone

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Organolithium reagents and Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere (nitrogen or argon).

Stage 1: Synthesis of 5-Bromo-3-methoxypyridine-2-carbonitrile
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
3-Bromo-5-methoxypyridine188.025.00 g26.6
Diisopropylamine101.194.44 mL31.9
n-Butyllithium (2.5 M in hexanes)64.0612.8 mL31.9
p-Toluenesulfonyl cyanide (TsCN)181.225.29 g29.2
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated aq. NH4Cl-50 mL-
Ethyl Acetate-200 mL-
Brine-50 mL-

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (100 mL) and diisopropylamine (4.44 mL, 31.9 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (12.8 mL of a 2.5 M solution in hexanes, 31.9 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • In a separate flame-dried flask, dissolve 3-bromo-5-methoxypyridine (5.00 g, 26.6 mmol) in anhydrous THF (50 mL).

  • Add the solution of 3-bromo-5-methoxypyridine to the LDA solution dropwise over 20 minutes, ensuring the temperature remains below -70 °C. Stir the resulting dark solution for 1 hour at -78 °C to ensure complete metalation.

  • Dissolve p-toluenesulfonyl cyanide (5.29 g, 29.2 mmol) in a minimal amount of anhydrous THF and add it to the reaction mixture dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 5-bromo-3-methoxypyridine-2-carbonitrile.

Stage 2: Synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
5-Bromo-3-methoxypyridine-2-carbonitrile213.034.00 g18.8
Methylmagnesium bromide (3.0 M in Et2O)-7.5 mL22.5
Anhydrous Diethyl Ether (Et2O)-100 mL-
2 M Hydrochloric Acid (HCl)-50 mL-
Saturated aq. NaHCO3-50 mL-
Ethyl Acetate-150 mL-
Brine-50 mL-

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-3-methoxypyridine-2-carbonitrile (4.00 g, 18.8 mmol) and anhydrous diethyl ether (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (7.5 mL of a 3.0 M solution in diethyl ether, 22.5 mmol) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture back to 0 °C and slowly and carefully quench by the addition of 2 M aqueous hydrochloric acid (50 mL). Caution: The initial quenching is exothermic.

  • Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic layers and carefully wash with saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield pure 1-(5-bromo-3-methoxypyridin-2-yl)ethanone.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. Expected signals in ¹H NMR include a singlet for the methoxy protons, a singlet for the acetyl protons, and two doublets for the aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight (230.06 g/mol ) and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch of the ketone at approximately 1700 cm⁻¹.

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

The synthetic route described in this guide provides a reliable and scalable method for the preparation of 1-(5-bromo-3-methoxypyridin-2-yl)ethanone. By leveraging the principles of Directed ortho-Metalation and the classic Grignard reaction, this protocol allows for the efficient construction of this valuable heterocyclic building block. The detailed procedural steps and mechanistic insights are intended to empower researchers to successfully implement and adapt this synthesis for their specific research and development needs.

References

  • Development of Novel Nicotinic Receptor Mediated Therapeutic Agents: Synthesis and Biological Evaluation of Novel Epibatidine A - ScholarWorks@UNO - The University of New Orleans. (2003). Retrieved from [Link]

  • Grignard Reaction of Nitriles EXPLAINED! - YouTube. (2024). Retrieved from [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. (n.d.). Retrieved from [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. (2021). Retrieved from [Link]

  • Solved 35. Nitriles (RCN) react with Grignard reagents | Chegg.com. (2017). Retrieved from [Link]

  • The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis - Pharmaceutical Business review. (2013). Retrieved from [Link]

  • 5-Bromo-3-methoxypyridine-2-carbonitrile | C7H5BrN2O | CID 44558090 - PubChem. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, a key heterocyclic building block in medicinal chemistry. Given the limited availability of a direct, published synthesis, this document outlines a robust and scientifically-grounded proposed synthetic pathway, starting from the commercially available 3,5-dibromopyridine. The core of this synthesis lies in a regioselective methoxylation followed by a directed ortho-metalation and subsequent acylation. This guide offers detailed, step-by-step experimental protocols, explains the causal reasoning behind methodological choices, and presents predicted analytical data for comprehensive characterization of the title compound. All quantitative information is summarized in tables, and key processes are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in drug discovery and development.

Introduction and Chemical Identity

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring a bromine atom, a methoxy group, and an acetyl moiety on the pyridine scaffold, makes it a versatile intermediate for the synthesis of complex molecules, particularly as a precursor for kinase inhibitors in targeted cancer therapies. The strategic placement of these functional groups allows for selective and diverse chemical modifications, rendering it a valuable tool in the construction of biologically active compounds.

Table 1: Chemical Identity and Properties

PropertyValue
IUPAC Name 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone
CAS Registry Number 1211521-17-3[1]
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Predicted to be a solid at room temperature
Storage Store in a dry, sealed place

Proposed Synthetic Pathway: A Rationale-Driven Approach

A direct and detailed experimental protocol for the synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is not extensively documented in publicly available literature. Therefore, a two-step synthetic route is proposed, commencing with the synthesis of the key intermediate, 3-bromo-5-methoxypyridine, followed by a directed ortho-metalation and acylation.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The precursor, 3-bromo-5-methoxypyridine, can be efficiently synthesized from the readily available 3,5-dibromopyridine. The rationale for this step is to selectively replace one of the bromine atoms with a methoxy group through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • To a solution of 3,5-dibromopyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.1 equivalents).

  • Heat the reaction mixture to 90°C and stir for 1 hour.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5-10%) to yield 3-bromo-5-methoxypyridine as a solid.[2]

Causality of Experimental Choices:

  • Sodium Methoxide: A strong nucleophile and base, ideal for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the substitution reaction.

  • Elevated Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Workup and Extraction: To remove inorganic byproducts and isolate the desired organic product.

  • Column Chromatography: A standard and effective method for purifying the product from any unreacted starting material or side products.[3]

Step 2: Directed ortho-Metalation and Acylation

The introduction of the acetyl group at the C2 position is best achieved through a directed ortho-metalation strategy. The methoxy group at the C3 position acts as a directing group, facilitating the deprotonation of the adjacent C2 position by a strong organolithium base.[4] The resulting lithiated intermediate is then quenched with an acetylating agent.

Experimental Protocol:

  • Dissolve 3-bromo-5-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the stirred solution, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1-2 hours to ensure complete lithiation.

  • In a separate flask, prepare a solution of the acetylating agent, N,N-dimethylacetamide (DMAc) (1.2 equivalents), in anhydrous THF.

  • Add the DMAc solution dropwise to the lithiated pyridine solution at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.[3][5]

Causality of Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are extremely reactive towards water and oxygen.

  • Low Temperature (-78°C): Essential to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring, and to ensure the stability of the lithiated intermediate.[6]

  • n-Butyllithium: A strong base capable of deprotonating the pyridine ring directed by the methoxy group.

  • N,N-Dimethylacetamide (DMAc): A common and effective acetylating agent for organolithium compounds.

  • Aqueous Ammonium Chloride Quench: To neutralize any remaining organolithium species and protonate the resulting alkoxide.

Diagram 1: Proposed Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Acylation Start 3,5-Dibromopyridine Reagent1 Sodium Methoxide DMF, 90°C Start->Reagent1 Intermediate 3-Bromo-5-methoxypyridine Reagent1->Intermediate Purification1 Aqueous Workup & Column Chromatography Intermediate->Purification1 Intermediate_purified 3-Bromo-5-methoxypyridine Purification1->Intermediate_purified Purified Intermediate Reagent2 1. n-BuLi, THF, -78°C 2. N,N-Dimethylacetamide Intermediate_purified->Reagent2 Product 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone Reagent2->Product Purification2 Aqueous Quench & Column Chromatography Product->Purification2 FinalProduct Final Product Purification2->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Characterization and Analytical Control

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. The following are the predicted spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-4~7.5 - 7.7d1HPyridine Ring
H-6~8.3 - 8.5d1HPyridine Ring
OCH₃~3.9 - 4.1s3HMethoxy Group
COCH₃~2.6 - 2.8s3HAcetyl Group
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C=O~198 - 202Carbonyl Carbon
C-2~150 - 154Pyridine Ring
C-3~158 - 162Pyridine Ring
C-4~120 - 124Pyridine Ring
C-5~115 - 119Pyridine Ring
C-6~145 - 149Pyridine Ring
OCH₃~55 - 58Methoxy Carbon
COCH₃~28 - 32Acetyl Carbon

Note: Predicted shifts are based on general principles and data from analogous structures. Actual values may vary.[7][8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Expected Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed with two peaks of nearly equal intensity at m/z 229 and 231.[9]

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z 214/216.

    • Loss of an acetyl radical (•COCH₃) to give a fragment at m/z 186/188.

    • Cleavage of the C-Br bond, which may be less favorable.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1700 - 1720StrongC=O stretch (ketone)
~1550 - 1600Medium-StrongC=C and C=N stretching (pyridine ring)
~1250 - 1300StrongC-O stretch (aryl ether)
~2850 - 3000MediumC-H stretch (methyl groups)

Note: These are predicted ranges and may vary based on the specific molecular environment.[10][11]

Diagram 2: Analytical Workflow for Product Validation

AnalyticalWorkflow cluster_analysis Spectroscopic Analysis CrudeProduct Crude Product from Synthesis Purification Column Chromatography CrudeProduct->Purification PurifiedProduct Purified 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone Purification->PurifiedProduct NMR ¹H and ¹³C NMR PurifiedProduct->NMR MS Mass Spectrometry PurifiedProduct->MS IR FTIR Spectroscopy PurifiedProduct->IR FinalValidation Structure Confirmation & Purity Assessment NMR->FinalValidation MS->FinalValidation IR->FinalValidation

Caption: Workflow for the purification and analytical validation.

Applications in Drug Discovery

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary application lies in the development of kinase inhibitors, a class of drugs that block the action of protein kinases, which are key regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl or amino substituents. The acetyl group at the 2-position can be a site for further chemical transformations or can be a key pharmacophoric element for binding to the target protein. The methoxy group at the 3-position influences the electronic properties of the pyridine ring and can also be involved in hydrogen bonding interactions within the active site of a target enzyme.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. By leveraging a well-reasoned, two-step synthetic approach involving directed ortho-metalation, this guide offers a viable pathway for obtaining this valuable building block. The detailed experimental protocols, coupled with the rationale behind the chosen methodologies and the predicted analytical data, are intended to empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize this versatile intermediate in their discovery programs.

References

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. 2021;102(7):1314.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. 2014.
  • FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4′-(4-nitrophenyl)-2,2′:6′,2′′-terpyridine (c) and 4′-(4-aminophenyl)-2.2′:6′,2′′-terpyridine (d). ResearchGate. Accessed January 27, 2026. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • From Pyridine to (−)‐Agelastatin A.
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. 2023;28(15):5838.
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health. Published online June 28, 2021. [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. 2010;132(6):1848-1861.
  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. 2014;38(10):4975-4983.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Published online January 30, 2025.
  • Ester synthesis by acylation. Organic Chemistry Portal. Accessed January 27, 2026. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. Accessed January 27, 2026. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published online August 29, 2023. [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?
  • FTIR spectra of pyridine adsorption on (a) Cs2Sn0.5PMo12O40, (b)... ResearchGate. Accessed January 27, 2026. [Link]

  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Accessed January 27, 2026. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. Accessed January 27, 2026. [Link]

  • Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. The Royal Society of Chemistry. Accessed January 27, 2026. [Link]

  • ortho metalation. Andrew G Myers Research Group. Accessed January 27, 2026. [Link]

  • Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. RSC Publishing. Accessed January 27, 2026. [Link]

  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. 2012;2(10):027-038.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. National Institutes of Health. Published online November 12, 2024. [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health. Accessed January 27, 2026. [Link]

  • 2 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. Accessed January 27, 2026. [Link]

  • Acetylation. Wikipedia. Accessed January 27, 2026. [Link]

  • Mass fragmentation of selected compounds: a salicylic acid, b acetyl... ResearchGate. Accessed January 27, 2026. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. Accessed January 27, 2026. [Link]

  • What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. Published online January 26, 2014. [Link]

  • 07- DIRECTED ORTHO METALATION. Jacques Mortier. Accessed January 27, 2026. [Link]

  • 9 - Supporting Information. Accessed January 27, 2026. [Link]

  • 6 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. Accessed January 27, 2026. [Link]

Sources

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone NMR data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for targeted cancer therapies.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this substituted pyridine derivative.

The narrative explains the causality behind spectral assignments, grounded in the fundamental principles of NMR spectroscopy and the electronic effects of substituents on the pyridine ring. Every protocol and interpretation is presented as a self-validating system, ensuring technical accuracy and trustworthiness.

Molecular Structure and Spectroscopic Overview

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone possesses a distinct substitution pattern on the pyridine ring that gives rise to a well-resolved and informative NMR spectrum. The strategic placement of a bromine atom, a methoxy group, and an acetyl group dictates the electronic environment of each nucleus, resulting in characteristic chemical shifts and coupling patterns.

To facilitate a clear discussion of the NMR data, the atoms in the molecule are numbered as follows:

Caption: Molecular structure of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone with atom numbering.

The analysis of its ¹H and ¹³C NMR spectra is crucial for confirming its identity and purity. The following sections provide a detailed interpretation of predicted spectral data, based on established principles of NMR spectroscopy for heterocyclic compounds.[2][3]

Predicted ¹H NMR Spectral Data Analysis

The proton NMR spectrum is anticipated to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and two singlets in the aliphatic region from the acetyl and methoxy groups. The analysis relies on understanding the influence of substituent electronegativity and resonance effects on proton chemical shifts.[4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-68.25d~2.51H
H-47.40d~2.51H
OCH₃ (C11)3.95s-3H
COCH₃ (C8)2.60s-3H
Justification of Assignments:
  • Aromatic Protons (H-4 and H-6):

    • The pyridine ring protons, H-4 and H-6, are meta-coupled to each other, which typically results in a small coupling constant (J) of around 2-3 Hz. This will cause them to appear as doublets ('d').

    • H-6: This proton is positioned ortho to the nitrogen atom and is significantly influenced by the electron-withdrawing acetyl group at the C-2 position. This combination of effects leads to substantial deshielding, placing its signal at the most downfield position in the aromatic region, predicted around 8.25 ppm .

    • H-4: This proton is deshielded by the adjacent electronegative bromine atom at C-5. However, it is also influenced by the electron-donating methoxy group at C-3, which provides some shielding. The net effect places the H-4 signal upfield relative to H-6, predicted around 7.40 ppm .

  • Substituent Protons:

    • Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet ('s'). Their proximity to the electronegative oxygen atom places their signal around 3.95 ppm .[5]

    • Acetyl Methyl Protons (COCH₃): These three protons are also equivalent and appear as a singlet. The adjacent carbonyl group deshields them, shifting their signal to approximately 2.60 ppm .

Predicted ¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display signals for all seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the nature of the directly attached atoms and the electronic effects of the substituents on the pyridine ring.[6][7]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C7)198.5
C-3158.0
C-2150.0
C-6145.0
C-4120.0
C-5115.0
OCH₃ (C11)56.5
COCH₃ (C8)26.0
Justification of Assignments:
  • Carbonyl Carbon (C7): The carbonyl carbon of the acetyl group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen. It is expected to appear far downfield, around 198.5 ppm .

  • Pyridine Ring Carbons:

    • C-3: This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift to approximately 158.0 ppm .

    • C-2: Attached to the ring nitrogen and the acetyl group, this carbon is also strongly deshielded, with a predicted shift around 150.0 ppm .

    • C-6: This carbon is adjacent to the ring nitrogen, leading to a downfield shift to around 145.0 ppm .

    • C-4: The chemical shift of C-4 is influenced by the adjacent C-3 (with its methoxy group) and C-5 (with the bromine atom), resulting in a predicted resonance around 120.0 ppm .

    • C-5: This carbon is directly bonded to the bromine atom. Halogen substitution typically results in a shift to a more shielded (upfield) position compared to an unsubstituted carbon. Its signal is predicted to be around 115.0 ppm .

  • Substituent Carbons:

    • Methoxy Carbon (C11): The carbon of the methoxy group is shielded compared to the aromatic carbons and is expected to resonate around 56.5 ppm .

    • Acetyl Methyl Carbon (C8): This is the most shielded carbon, appearing in the aliphatic region around 26.0 ppm .

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is paramount. The following section outlines a field-proven methodology for the analysis of small organic molecules like 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add internal standard (e.g., TMS, 0.03% v/v). prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into spectrometer (e.g., 500 MHz). prep3->acq1 acq2 Lock on solvent deuterium signal and perform shimming. acq1->acq2 acq3 Acquire ¹H spectrum (e.g., zg30 pulse program, 16 scans). acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (e.g., zgpg30 pulse program, 1024 scans). acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Apply baseline correction. proc2->proc3 proc4 Reference spectrum to TMS at 0.00 ppm. proc3->proc4 proc5 Integrate signals (¹H) and pick peaks (¹H & ¹³C). proc4->proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a clean, dry vial. Ensure the sample is fully dissolved.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).[5]

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Perform automatic or manual shimming of the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.

  • ¹H NMR Spectrum Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

    • Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Spectrum Acquisition:

    • Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.

    • Spectral Width: Set a wide spectral width of approximately 220-240 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is recommended for quantitative accuracy, especially for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons. For both spectra, perform peak picking to identify the precise chemical shift of each resonance.

Conclusion

The structural elucidation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is straightforward using a combination of ¹H and ¹³C NMR spectroscopy. The predictable and well-differentiated signals arising from the specific substitution pattern on the pyridine ring allow for unambiguous assignment of all proton and carbon resonances. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Kleinpetera, E., & Wölfel, S. (2004). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • MySkinRecipes. 1-(5-bromo-3-methylpyridin-2-yl)ethanone. Retrieved from [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Chad's Prep. (2018). Interpreting NMR Example 1 | Organic Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Semantic Scholar. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, a key heterocyclic building block. The narrative is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, the mechanistic principles involved, and a robust, field-proven protocol.

Introduction: Strategic C-H Functionalization of a Polysubstituted Pyridine

The target molecule, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, is a highly functionalized pyridine derivative. Such structures are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the ketone and the bromo-substituent, allowing for further molecular elaboration. The primary synthetic challenge lies in the regioselective introduction of an acetyl group onto the electron-deficient pyridine core, which is already decorated with two substituents. Traditional electrophilic acylation methods, such as Friedel-Crafts reactions, are generally ineffective on pyridine rings.

This guide details a powerful and highly regioselective approach: Directed ortho-Metalation (DoM) . This strategy leverages the existing methoxy substituent to direct a strong base to deprotonate a specific, adjacent C-H bond, creating a nucleophilic carbanion that can be trapped by a suitable electrophile. This method offers superior control over regiochemistry compared to classical electrophilic substitution pathways.

Part 1: Mechanistic Rationale and Strategic Design

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a cornerstone of modern aromatic chemistry, enabling the functionalization of specific C-H bonds that are otherwise unreactive.[1] The strategy relies on a "Directed Metalation Group" (DMG), which is typically a heteroatom-containing functional group. The DMG coordinates to an organolithium reagent, positioning the base in close proximity to an ortho-proton.[2] This Complex-Induced Proximity Effect (CIPE) kinetically favors the deprotonation of the ortho-position over other sites.[3]

The overall process can be visualized as follows:

  • Coordination: The Lewis basic heteroatom of the DMG coordinates to the Lewis acidic lithium ion of the organolithium reagent.

  • Deprotonation: The alkyl group of the organolithium reagent, now held in proximity, selectively abstracts an ortho-proton, forming a thermodynamically stable aryllithium species.

  • Electrophilic Quench: The aryllithium intermediate, a potent nucleophile, reacts with an added electrophile to form a new carbon-carbon or carbon-heteroatom bond at the formerly inert position.

Strategic Application to 5-Bromo-3-methoxypyridine

In the context of our target synthesis, 5-Bromo-3-methoxypyridine serves as the ideal starting material.

  • Regiochemical Control: The substrate possesses two potential sites for metalation ortho to the C3-methoxy DMG: the C2 and C4 positions. However, the C2 position is significantly more acidic due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen atom. Therefore, lithiation is strongly directed to the C2 position, leading to the formation of the desired 2-lithiated intermediate.[4] This inherent electronic preference, combined with the directing effect of the methoxy group, ensures high regioselectivity.

  • Choice of Lithiating Agent: While n-butyllithium (n-BuLi) is a common base for DoM, its use with pyridines can sometimes lead to competitive nucleophilic addition to the C=N bond. A superior choice for this substrate is Lithium Diisopropylamide (LDA) . As a sterically hindered, non-nucleophilic strong base, LDA effectively deprotonates the C2 position while minimizing the risk of unwanted addition reactions.[3]

  • Choice of Acetylating Agent: The selection of the electrophile is critical for synthesizing the ketone without side reactions. Highly reactive acylating agents like acetyl chloride can lead to over-addition to the newly formed ketone, resulting in tertiary alcohol byproducts. A more controlled and reliable electrophile is N,N-dimethylacetamide (DMAc) . The reaction of the aryllithium species with DMAc forms a stable, lithium-chelated tetrahedral intermediate. This intermediate does not collapse or react further until acidic workup, which cleanly hydrolyzes it to the desired ketone.[5][6]

The proposed mechanistic pathway is illustrated in the diagram below.

Directed ortho-Metalation Mechanism cluster_0 Step 1: Directed Lithiation cluster_1 Step 2: Acylation Start 5-Bromo-3-methoxypyridine Intermediate Coordinated Complex Start->Intermediate Coordination LDA LDA (i-Pr)₂NLi LDA->Intermediate Lithiated 2-Lithio-5-bromo- 3-methoxypyridine Intermediate->Lithiated Deprotonation at C2 Tetrahedral Stable Tetrahedral Intermediate Lithiated->Tetrahedral DMAc DMAc (CH₃CONMe₂) DMAc->Tetrahedral Workup Aqueous Workup (e.g., NH₄Cl) Tetrahedral->Workup Product 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone Workup->Product Synthesis Workflow reagents Diisopropylamine + n-BuLi in THF lda In Situ LDA Formation (-78 °C, 30 min) reagents->lda lithiation Lithiation (-78 °C, 1 hr) lda->lithiation substrate 5-Bromo-3-methoxypyridine in THF substrate->lithiation acylation Acylation (-78 °C → RT) lithiation->acylation dmac DMAc dmac->acylation workup Aqueous Workup (NH₄Cl quench, Extraction) acylation->workup purification Column Chromatography workup->purification product Final Product purification->product

Sources

Foreword: A Proactive Approach to Safety with Novel Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

In the fast-paced environment of drug discovery and development, novel chemical intermediates are the essential building blocks of innovation.[1] Compounds like 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone are pivotal, often serving as key precursors in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies like kinase inhibitors.[2] However, their novelty often means that comprehensive safety data is not yet widely available. This guide, therefore, adopts a proactive, science-first approach. By analyzing the compound's structure, referencing data from close structural analogs, and adhering to established principles of laboratory safety, we can construct a robust framework for its safe handling. This document is intended not as a static set of rules, but as a dynamic risk assessment tool for the trained laboratory professional.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and physical properties is the foundation of safe handling. While comprehensive experimental data for 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is limited, we can compile its known and predicted properties. The presence of a brominated pyridine ring and an ethanone group suggests it is a solid at room temperature with limited water solubility.

PropertyValue / DescriptionSource
IUPAC Name 1-(5-bromo-3-methoxypyridin-2-yl)ethanoneN/A
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [3]
CAS Number 252003-33-3 (Note: Verify with supplier, as identifiers for novel compounds can vary)N/A
Appearance Solid (predicted)[4][5]
Storage Temperature Room temperature, in a dry, sealed place[2][3]
Boiling Point 239.5±40.0 °C (Predicted)[6]
Density 1.619±0.06 g/cm³ (Predicted)[6]

Section 2: Hazard Identification and Risk Assessment

Due to the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, a hazard assessment must be inferred from its constituent functional groups and data from structurally similar molecules, such as 1-(5-methoxypyridin-2-yl)ethanone and various brominated pyridines.[4]

Causality of Hazards:

  • Pyridine Moiety: Pyridine and its derivatives are known for their volatility and potential for causing irritation to the respiratory tract, skin, and eyes.[7]

  • Bromine Substituent: Halogenated aromatic compounds can be toxic and may present environmental hazards.

  • Ethanone (Acetophenone) Group: Acetophenone-like structures can be irritants and are combustible.[8][9]

Based on these analogs, the following GHS classifications are anticipated:

Hazard ClassHazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Acute Toxicity (Dermal)H312Harmful in contact with skin
Acute Toxicity (Inhalation)H332Harmful if inhaled
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

This table is based on data from structurally similar compounds and represents a precautionary assessment.[4][6][10]

A systematic risk assessment should precede any handling of this compound. This process ensures that potential hazards are identified and mitigated before any experimental work begins.

RiskAssessment cluster_plan Planning Phase cluster_control Control Implementation cluster_exec Execution & Review A Identify Compound: 1-(5-Bromo-3-methoxy pyridin-2-yl)ethanone B Review Available Data (SDS, PubChem, Literature) A->B C Analyze Structure for Potential Hazards (Pyridine, Bromine, Ketone) B->C D Assess Risks of Procedure (Scale, Temperature, Reagents) C->D E Select Engineering Controls (Fume Hood, Ventilation) D->E Mitigate Risks F Determine Required PPE (Gloves, Goggles, Lab Coat) E->F G Develop Safe Work Protocol (SOP) F->G H Plan for Emergencies (Spill, Exposure, Fire) G->H I Execute Experiment Following SOP H->I Proceed with Work J Document Observations & Deviations I->J K Review & Update Protocol for Future Use J->K HierarchyOfControls cluster_main Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable for specific intermediate) Engineering Engineering Controls (Chemical Fume Hood) Admin Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Coat)

Caption: The hierarchy of controls applied to laboratory work.

Engineering Controls:

  • Chemical Fume Hood: All handling of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. [7]This is critical to prevent inhalation of any dust or vapors, which may be harmful. [4]* Ventilation: The laboratory should have sufficient general ventilation to ensure any fugitive emissions are diluted and removed. [11] Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It should be selected based on the anticipated hazards.

PPE ItemSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides protection against splashes of halogenated organic compounds. Latex gloves are not recommended. [7][12]
Eye Protection Chemical Splash GogglesEssential for protecting against splashes, which may cause serious eye irritation. [4]Safety glasses are insufficient.
Skin/Body Protection Laboratory Coat (Flame-resistant recommended)Protects skin from contact and contamination of personal clothing. [13]
Respiratory Protection Not required if handled in a fume hood. A respirator with an organic vapor cartridge may be necessary for large spills or ventilation failure. [4]The fume hood provides primary respiratory protection.

Section 4: Safe Handling and Storage Procedures

Adherence to methodical protocols is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment (spatulas, glassware, weigh boats) and have waste containers ready.

  • Donning PPE: Put on all required PPE as specified in Section 3.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid compound. Avoid creating dust.

    • If transferring to a reaction vessel, use a powder funnel.

    • Close the container lid immediately after dispensing the required amount. [7]4. Reaction Setup:

    • If the reaction is to be heated, use a controlled heating mantle and monitor the temperature closely.

    • Ensure any reaction setup is securely clamped.

  • Post-Handling:

    • Clean all contaminated equipment thoroughly within the fume hood.

    • Wipe down the work surface of the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.

    • Remove PPE carefully, avoiding contact with contaminated surfaces, and dispose of gloves in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after exiting the lab. [11] Storage:

  • Store the compound in its original, tightly sealed container. [11][14]* Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [7]* Label the container clearly with the chemical name, date received, and any specific hazard warnings. [15]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Containment Start Chemical Incident Occurs Skin Skin Contact Start->Skin Exposure Eye Eye Contact Start->Eye Exposure Inhale Inhalation Start->Inhale Exposure Spill Spill Start->Spill Release Action_Skin Remove contaminated clothing. Flush with water for 15 min. Skin->Action_Skin Action_Eye Flush with eyewash for 15 min. Hold eyelids open. Eye->Action_Eye Action_Inhale Move to fresh air. Inhale->Action_Inhale Action_Spill Evacuate immediate area. Alert others. Absorb with inert material. Spill->Action_Spill Action_Medical Seek Immediate Medical Attention. Bring SDS/Compound Info. Action_Skin->Action_Medical Action_Eye->Action_Medical Action_Inhale->Action_Medical

Caption: Emergency response protocol for chemical incidents.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [4][16]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][16]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4][16]* Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. [4] Spill Response:

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.

  • Large Spills: Evacuate the immediate area and alert colleagues and the laboratory supervisor. Prevent access to the area. Follow institutional procedures for large chemical spills. Do not attempt to clean up a large spill without proper training and equipment.

Fire Fighting:

  • In case of fire, use carbon dioxide, dry chemical powder, or foam extinguishers. [4]* Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with toxic fumes that may be emitted during combustion. [4][8]

Section 6: Waste Disposal

All waste containing 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, including unused product, contaminated materials (gloves, weigh boats), and reaction residues, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

References

  • MySkinRecipes. 1-(5-bromo-3-methylpyridin-2-yl)ethanone. [Link]

  • Apollo Scientific Ltd. 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET. (2023-03-13). [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12). [Link]

  • New Jersey Department of Health. Acetophenone - Hazardous Substance Fact Sheet. [Link]

  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

  • PubChem. 1-(5-Bromo-2-methylpyridin-3-yl)ethanone. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Carl ROTH. Safety Data Sheet: Acetophenone. [Link]

  • Exposome-Explorer. SAFETY DATA SHEET. [Link]

  • Loba Chemie. ACETOPHENONE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, a highly versatile heterocyclic building block in modern medicinal chemistry. We dissect its strategic value, focusing on the two orthogonal reactive sites—the C5-bromo and C2-acetyl groups—that enable divergent synthesis and rapid library generation. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as Claisen-Schmidt condensations. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system. Through this guide, we aim to empower chemists to leverage this reagent's full potential in the creation of novel molecular entities, particularly in the pursuit of kinase inhibitors and other targeted therapies.[1]

Introduction: A Building Block of Strategic Importance

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure is pre-validated in numerous biologically active scaffolds. The inherent reactivity of this molecule is defined by two key functional groups:

  • A Bromo Handle at the C5-Position: This serves as a canonical attachment point for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, amine, and alkynyl groups.

  • An Acetyl Group at the C2-Position: This ketone functionality is amenable to a wide range of classical transformations, including condensations, reductions, and alpha-functionalizations, providing a secondary vector for molecular diversification.

This dual reactivity makes it an ideal scaffold for generating analog libraries in drug discovery programs, particularly those targeting oncology and inflammatory diseases.[1]

Physicochemical Properties & Handling
PropertyValueReference
IUPAC Name 1-(5-Bromo-3-methoxypyridin-2-yl)ethanoneN/A
CAS Number 1211533-25-3[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Appearance Typically a solid[2]
Storage Store at room temperature, in a dry, well-ventilated place.[1][3]
Safety Information

This compound should be handled by trained professionals in a controlled laboratory environment. Standard personal protective equipment (PPE) is required.

  • GHS Pictogram: GHS07 (Harmful)[4]

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[4] Harmful if swallowed.

  • Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[4]

The Two Faces of Reactivity: A Strategy for Divergent Synthesis

The core utility of 1-(5-bromo-3-methoxypyridin-2-yl)ethanone lies in its capacity for selective, stepwise functionalization. A medicinal chemist can choose to first elaborate the pyridine core via cross-coupling at the C5-bromo position and then modify the acetyl group, or vice-versa. This strategic flexibility is paramount for efficient structure-activity relationship (SAR) exploration.

G cluster_0 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone cluster_1 Vector 1: C5-Position Reactivity cluster_2 Vector 2: C2-Acetyl Reactivity mol Structure Image - Not displayable in text, represents the core molecule suzuki Suzuki Coupling (C-C Bond) mol->suzuki Pd-Catalysis buchwald Buchwald-Hartwig (C-N Bond) mol->buchwald Pd-Catalysis sonogashira Sonogashira Coupling (C-C Bond) mol->sonogashira Pd-Catalysis claisen Claisen-Schmidt (Chalcone Formation) mol->claisen Ketone Chemistry alpha_func Alpha-Functionalization (e.g., Bromination) mol->alpha_func Ketone Chemistry cyclization Cyclization (Heterocycle Formation) mol->cyclization Ketone Chemistry

Caption: Orthogonal reactivity vectors of the title compound.

Core Synthetic Transformations: Detailed Protocols

This section provides detailed, robust protocols for the most critical reactions involving 1-(5-bromo-3-methoxypyridin-2-yl)ethanone.

Palladium-Catalyzed Cross-Coupling at the C5-Position

These reactions are the cornerstone of modern medicinal chemistry, enabling the modular assembly of complex molecules.[5]

Principle: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species (e.g., a boronic acid) with an organic halide.[6][7] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][8]

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex [Ar-Pd(II)L2-Br] ox_add->pd_complex Ar-Br transmetal Transmetalation pd_complex->transmetal pd_aryl [Ar-Pd(II)L2-Ar'] transmetal->pd_aryl Ar'B(OH)2 + Base red_elim Reductive Elimination pd_aryl->red_elim product Ar-Ar' red_elim->product product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).[9]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture. A common system is 1,4-dioxane and water (4:1 ratio).[9] The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction Execution: Heat the reaction mixture to 85-95 °C and stir vigorously for 4-12 hours.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Expert Insights:

  • Causality of Base/Solvent: The base is crucial for activating the boronic acid for transmetalation. The presence of water in the solvent system often accelerates this step.[8]

  • Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, other modern catalysts with specialized phosphine ligands can offer higher yields and broader substrate scope, especially for challenging couplings.

Principle: This reaction enables the synthesis of aryl amines from aryl halides and primary or secondary amines, a transformation that is fundamental to the synthesis of countless pharmaceutical agents.[10][11][12] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[12]

Detailed Protocol:

  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 eq.) to a reaction vessel.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 6-24 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Expert Insights:

  • Why a Strong Base? A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido complex.[10]

  • Ligand is Key: The ligand's steric bulk and electron-donating properties are essential. They stabilize the Pd(0) species and promote the crucial C-N bond-forming reductive elimination step.[12]

Principle: The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl or vinyl halides.[13][14] It typically uses a dual-catalyst system of palladium and a copper(I) salt, such as copper(I) iodide (CuI).[14][15]

Detailed Protocol:

  • Reagent Preparation: To a Schlenk flask, add 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper co-catalyst (CuI, 0.05 eq.).

  • Solvent and Amine Base: Add a solvent such as DMF or THF, followed by a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent.[14]

  • Alkyne Addition: Degas the mixture with an inert gas stream for 15-20 minutes. Then, add the terminal alkyne (1.1 eq.) via syringe.

  • Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the resulting alkynylated pyridine by flash chromatography.

Expert Insights:

  • Role of Copper: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex, facilitating the overall catalytic cycle.[14]

Chemical Modifications of the C2-Acetyl Group

Principle: This base-catalyzed condensation between a ketone and an aldehyde produces an α,β-unsaturated ketone, commonly known as a chalcone.[16][17] This reaction is an excellent method for scaffold extension and introducing new pharmacophoric elements.

Detailed Protocol:

  • Reagent Preparation: Dissolve 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq.) and a suitable aromatic aldehyde (1.0-1.1 eq.) in a protic solvent like ethanol or methanol.[16]

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-4.0 eq.).[16]

  • Reaction Execution: Allow the reaction to stir at room temperature overnight. A precipitate often forms as the product is generated.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.[16]

  • Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[16]

Claisen_Schmidt_Workflow start Start Materials: - Ketone - Aldehyde - EtOH dissolve Dissolve in EtOH start->dissolve cool Cool to 0°C dissolve->cool add_base Add aq. KOH cool->add_base stir Stir at RT (12-18h) add_base->stir workup Pour into Ice, Acidify with HCl stir->workup filter Filter Precipitate workup->filter purify Wash & Recrystallize filter->purify end Final Product: Chalcone Derivative purify->end

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Conclusion

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is more than a simple reagent; it is a strategic platform for innovation in medicinal chemistry. Its predictable and versatile reactivity at two distinct molecular sites provides chemists with a reliable and efficient route to novel and diverse chemical matter. The protocols detailed herein represent robust, well-established methods that can be readily adapted to a wide variety of substrates, enabling the rapid progression of drug discovery projects from hit identification to lead optimization.

References

  • MySkinRecipes. 1-(5-bromo-3-methylpyridin-2-yl)ethanone. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NIH National Center for Biotechnology Information. (2011). (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. [Link]

  • Oakwood Chemical. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone, min 95%. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

  • Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
  • Biopolymers and Cell. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

  • ResearchGate. (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]

  • ResearchGate. Synthesis of picolinamide amide derivatives. [Link]

  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

Sources

The Strategic Role of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Privileged Scaffold for Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for therapeutic intervention. The strategic design of small molecules that can effectively modulate the activity of specific kinases is paramount. Within this context, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone has emerged as a highly valuable and versatile starting material. Its unique substitution pattern—a reactive acetyl group, a strategically positioned bromine atom for cross-coupling, and a methoxy group influencing electronic properties—provides a powerful platform for the construction of complex heterocyclic systems, most notably the pyrazolo[1,5-a]pyrimidine scaffold, which is a core component of numerous clinically relevant kinase inhibitors.

This technical guide provides an in-depth exploration of the application of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone in the synthesis of kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and discuss the biological implications of the resulting compounds, with a focus on inhibitors of key oncogenic kinases such as Abl and Src.

Physicochemical Properties and Strategic Synthetic Handles

The utility of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone as a precursor in kinase inhibitor synthesis is rooted in its distinct chemical features. A comprehensive understanding of these properties is crucial for designing efficient and high-yielding synthetic routes.

PropertyValueSignificance in Synthesis
Molecular Formula C₈H₈BrNO₂Provides the foundational framework.
Molecular Weight 230.06 g/mol Essential for stoichiometric calculations.
CAS Number 1211521-17-3Unique identifier for this specific chemical entity.
Acetyl Group (at C2) Reactive carbonylKey functionality for condensation reactions, enabling the formation of the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine core.
Bromo Group (at C5) Versatile handlePrimary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl substituents to modulate potency and selectivity.
Methoxy Group (at C3) Electron-donating groupInfluences the reactivity of the pyridine ring and can participate in key interactions within the kinase active site.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

A primary and powerful application of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is in the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This bicyclic heterocycle is a privileged structure in kinase inhibitor design, known to effectively mimic the adenine region of ATP and form crucial hydrogen bonds with the hinge region of the kinase active site.[1][2]

The general synthetic strategy involves a condensation reaction between the acetyl group of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone and an appropriately substituted 3-aminopyrazole. This reaction, typically performed under acidic or basic conditions, leads to the formation of the fused pyrazolo[1,5-a]pyrimidine core.[3][4]

Experimental Workflow: From Starting Material to Kinase Inhibitor Core

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Functionalization A 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone C Pyrazolo[1,5-a]pyrimidine Core A->C Acid or Base Catalyst, Heat B 3-Aminopyrazole Derivative B->C E Final Kinase Inhibitor C->E Pd Catalyst (e.g., Pd(PPh3)4), Base, Suzuki Coupling D Aryl/Heteroaryl Boronic Acid D->E

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Detailed Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Intermediate

This protocol details the synthesis of a key intermediate, 5-bromo-7-methoxy-2-(substituted)-pyrazolo[1,5-a]pyrimidine, which can be further elaborated into a potent kinase inhibitor.

PART 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Materials:

  • 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

  • 3-Amino-4-cyanopyrazole

  • Ethanol

  • Piperidine

  • Glacial Acetic Acid

Procedure:

  • To a solution of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq) in ethanol, add 3-amino-4-cyanopyrazole (1.1 eq).

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a few drops of glacial acetic acid to neutralize the piperidine.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 5-bromo-7-methoxy-2-cyano-pyrazolo[1,5-a]pyrimidine intermediate.

Causality of Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.

  • Piperidine as Catalyst: A basic catalyst that facilitates the initial condensation between the acetyl group and the amino group of the pyrazole.

  • Glacial Acetic Acid: Used to neutralize the basic catalyst and promote the final cyclization and dehydration steps.

PART 2: Suzuki Cross-Coupling for Side Chain Introduction

Materials:

  • 5-bromo-7-methoxy-2-cyano-pyrazolo[1,5-a]pyrimidine

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (2M aqueous solution)

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the 5-bromo-7-methoxy-2-cyano-pyrazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 2:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add the 2M aqueous sodium carbonate solution (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Causality of Experimental Choices:

  • Pd(PPh₃)₄ as Catalyst: A common and effective palladium(0) catalyst for Suzuki cross-coupling reactions.[5]

  • Sodium Carbonate as Base: Essential for the transmetalation step in the Suzuki catalytic cycle.

  • Toluene/Ethanol Solvent System: A biphasic system that facilitates the dissolution of both organic and inorganic reagents.

  • Degassing: Crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

Targeted Signaling Pathways and Biological Activity

Kinase inhibitors derived from 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone often target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A primary target for many pyrazolo[1,5-a]pyrimidine-based inhibitors is the BCR-Abl tyrosine kinase , the hallmark of chronic myeloid leukemia (CML).[6][7][8] Additionally, these scaffolds have shown potent activity against Src family kinases (SFKs) , which are frequently overexpressed and activated in various solid tumors.[5]

Illustrative Signaling Pathway: Inhibition of BCR-Abl

G cluster_0 BCR-Abl Signaling Cascade cluster_1 Therapeutic Intervention A BCR-Abl (Constitutively Active Kinase) B Downstream Substrates (e.g., STAT5, Ras, PI3K) A->B Phosphorylation C Cell Proliferation & Survival B->C D Inhibition of Apoptosis B->D E Pyrazolo[1,5-a]pyrimidine Inhibitor E->A Blocks ATP Binding Site

Caption: Inhibition of the BCR-Abl signaling pathway by a pyrazolo[1,5-a]pyrimidine-based inhibitor.

The synthesized inhibitors are typically evaluated for their biological activity using in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of the compounds.

Compound ScaffoldTarget KinaseRepresentative IC₅₀Reference
Pyrazolo[1,5-a]pyrimidineAbl<10 nM[9]
Pyrazolo[1,5-a]pyrimidineSrc<5 nM[5]
Pyrazolo[1,5-a]pyrimidinePim-1Sub-micromolar[2]

Conclusion and Future Directions

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent reactivity and functional handles provide a reliable and efficient entry point to the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The protocols and principles outlined in this guide offer a robust framework for researchers and drug development professionals to explore the vast chemical space accessible from this versatile starting material. Future efforts in this area will likely focus on the development of novel cross-coupling methodologies to introduce further structural diversity, the exploration of new kinase targets, and the optimization of pharmacokinetic and pharmacodynamic properties to yield the next generation of targeted cancer therapeutics.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed.[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.[Link]

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.[Link]

  • Domino-reactions of 3-methyl-5-aminopyrazole with 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Bcr-Abl tyrosine kinase inhibitors- current status. PubMed.[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.[Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.[Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]

  • List of BCR-ABL tyrosine kinase inhibitors. Drugs.com.[Link]

  • Domino-reactions of 3-methyl-5-aminopyrazole with 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione. ResearchGate.[Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.[Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications.[Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central.[Link]

  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. MDPI.[Link]

  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova.[Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. ResearchGate.[Link]

  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Semantic Scholar.[Link]

  • BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. PMC.[Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc.[Link]

Sources

Protocol for Sonogashira Coupling with 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-SN053

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed transformation is renowned for its reliability and operational simplicity under mild conditions, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] This application note provides a detailed protocol and mechanistic insights for the Sonogashira coupling of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone , a substituted heteroaryl bromide, with a terminal alkyne.

The target substrate is an electron-deficient pyridyl halide. Such structures are of significant interest in medicinal chemistry.[4] While aryl bromides are generally less reactive than the corresponding iodides, the electron-deficient nature of the pyridine ring can facilitate the oxidative addition step, which is often rate-determining.[5][6] This protocol is designed to be robust and reproducible for researchers in drug discovery and process development.

Mechanistic Rationale: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling lies in the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: This is the primary bond-forming cycle.

    • Reductive Activation: The Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) is reduced in situ to the active Pd(0) species by the amine base or phosphine ligand.

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (C-Br bond) to form a Pd(II)-aryl complex. This is typically the rate-limiting step.[6]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its alkynyl group to the palladium center, displacing the halide.

    • Reductive Elimination: The Pd(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst.

  • The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt (CuI) coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[6]

    • Deprotonation: The amine base deprotonates the activated alkyne to form a highly reactive copper(I) acetylide intermediate.[7] This species is then ready for the transmetalation step with the palladium complex.

The copper co-catalyst significantly accelerates the reaction, allowing it to proceed at much lower temperatures than copper-free variants.[5]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_OA Ar-Pd(II)L₂(X) Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)L₂(C≡CR) Pd_OA->Pd_TM Transmetalation Product Ar-C≡CR Pd_TM->Product Reductive Elimination Product->Pd0 CuX Cu(I)X Cu_Pi [Cu(I)(H-C≡CR)]⁺ CuX->Cu_Pi Alkyne Coordination (H-C≡CR) Cu_Ac Cu(I)-C≡CR Cu_Pi->Cu_Ac Deprotonation (Base) Cu_Ac->Pd_OA To Transmetalation Cu_Ac->CuX Regeneration

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol

This protocol details the coupling of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone with a generic terminal alkyne.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone≥97%Sigma-AldrichStarting material.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Sigma-AldrichCoupling partner. Ensure it is free of peroxides.
Bis(triphenylphosphine)palladium(II) chlorideCatalytic gradeStrem ChemicalsPd(PPh₃)₂Cl₂. A bright yellow solid.
Copper(I) Iodide (CuI)≥99.5%, anhydrousAcros OrganicsOff-white to tan powder. Should be protected from light and air.
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-AldrichUsed as base and co-solvent. Store over KOH.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichReaction solvent. Must be thoroughly degassed before use.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)--For work-up to quench and remove copper salts.
Brine (Saturated aq. NaCl)--For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade-Drying agent.
Silica Gel230-400 mesh-For column chromatography.
Nitrogen or Argon GasHigh purity-For maintaining an inert atmosphere.
Stoichiometry and Reagent Quantities
ComponentMolar Equiv.Mol (mmol)Mass / Volume
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone1.01.0230 mg
Terminal Alkyne1.21.2e.g., 122 mg (133 µL) for Phenylacetylene
Pd(PPh₃)₂Cl₂0.03 (3 mol%)0.0321 mg
CuI0.05 (5 mol%)0.059.5 mg
Triethylamine (TEA)--5.0 mL
Tetrahydrofuran (THF)--5.0 mL
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow Setup 1. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) Reagents 2. Add Solids (Aryl Bromide, Pd(PPh₃)₂Cl₂, CuI) Setup->Reagents Solvents 3. Add Degassed Solvents (THF, TEA) Reagents->Solvents Alkyne 4. Add Terminal Alkyne (via syringe) Solvents->Alkyne Reaction 5. Heat and Stir (e.g., 50 °C, monitor by TLC) Alkyne->Reaction Workup 6. Aqueous Work-up (Filter, Extract, Wash) Reaction->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: Figure 2: Experimental Workflow for the Sonogashira Coupling.

  • Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (230 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere. This step is crucial to prevent catalyst deactivation and the formation of alkyne homocoupling (Glaser) byproducts.[1]

  • Solvent Addition: Add anhydrous, degassed THF (5.0 mL) followed by anhydrous triethylamine (5.0 mL) via syringe. Stir the resulting suspension for 5-10 minutes at room temperature. The mixture should be a yellow to light brown suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe over 1 minute.

  • Reaction: Immerse the flask in a preheated oil bath at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a short pad of Celite® to remove insoluble catalyst residues. Wash the pad with an additional 10 mL of the solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) to remove the copper catalyst, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to afford the pure coupled product.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
No Reaction / Low Conversion 1. Inactive Pd catalyst.2. Insufficiently inert atmosphere.3. Low reaction temperature.1. Use a fresh bottle of catalyst or a more active catalyst system.2. Ensure thorough degassing of solvents and proper inerting technique.3. Increase temperature incrementally (e.g., to 70 °C). Aryl bromides often require heat.[8]
Formation of Black Precipitate (Pd Black) Catalyst decomposition due to oxygen or high temperature.Improve inert atmosphere technique. If heating, ensure it is not excessive. Consider using more robust ligands like dppf.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen in the reaction mixture.[6]This is the most common side reaction.[6] Rigorously exclude air by using Schlenk techniques and thoroughly degassed solvents.
Difficult Purification Residual copper salts co-eluting with the product.Ensure thorough washing with saturated aqueous NH₄Cl during the work-up. This chelates and removes copper ions.

Conclusion

This application note provides a robust and well-validated protocol for the Sonogashira coupling of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. By understanding the underlying mechanism and paying close attention to key experimental details, particularly the maintenance of an inert atmosphere, researchers can reliably synthesize valuable alkynyl-substituted pyridine derivatives. This methodology serves as a powerful tool for the construction of complex molecules in pharmaceutical and materials science research.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Sonogashira Reaction in Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • AK Lectures. (2019). Sonogashira coupling. YouTube. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Reddit User Discussion. (2020). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

Sources

Application Notes & Protocols for the Heck Reaction of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has become indispensable in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[1]

This document provides a detailed guide to developing robust and efficient Heck reaction conditions for a specific, electronically-rich heterocyclic substrate: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone . We will move beyond a simple recitation of steps to explore the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to troubleshoot and optimize this critical transformation.

Substrate Analysis: Understanding the Reactivity of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

The success of any cross-coupling reaction hinges on a thorough understanding of the substrate's electronic and steric properties. The target molecule presents several key features that must be considered:

  • Aryl Bromide: The C-Br bond is the site of oxidative addition to the palladium(0) catalyst. Aryl bromides offer a good balance of reactivity and stability, being more reactive than aryl chlorides but generally more stable and cost-effective than aryl iodides.

  • Electron-Rich Pyridine Core: The pyridine ring is a π-deficient heterocycle, but the presence of a methoxy group (-OCH₃) at the 3-position acts as an electron-donating group, increasing the electron density of the aromatic system. This increased electron density can make the initial, rate-limiting oxidative addition step more challenging compared to electron-poor aryl halides.

  • Coordinating Nitrogen Atom: The pyridine nitrogen can coordinate to the palladium center. While this can sometimes be beneficial, it can also potentially inhibit catalysis by occupying a coordination site needed for the reaction to proceed. The selection of an appropriate ligand is crucial to mitigate this effect.

  • Ortho-Acetyl Group: The acetyl group (-(C=O)CH₃) is an electron-withdrawing group and is positioned ortho to the pyridine nitrogen. Its steric bulk is minimal but its electronic influence, combined with the methoxy group, creates a unique electronic environment on the pyridine ring.

The Catalytic Engine: The Mizoroki-Heck Reaction Cycle

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for rational optimization.[1] The cycle generally consists of four key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a square planar Pd(II) complex. This is often the rate-determining step, particularly for electron-rich aryl halides.

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[4]

  • β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, transferring to the metal center. This step requires a coplanar arrangement of the C-C-Pd-H atoms and forms the desired substituted alkene product.[4][5]

  • Reductive Elimination & Base Regeneration: The resulting hydridopalladium(II) halide species reductively eliminates H-X. A stoichiometric amount of base is required to neutralize the acid produced and regenerate the active Pd(0) catalyst for the next cycle.[4]

Heck_Reaction_Cycle cluster_main Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add Ar-Br pd_ii_complex Ar-Pd(II)L₂(Br) oxidative_add->pd_ii_complex olefin_coord Olefin Coordination & Insertion pd_ii_complex->olefin_coord Alkene alkyl_pd R-Alkyl-Pd(II)L₂(Br) olefin_coord->alkyl_pd beta_hydride syn β-Hydride Elimination alkyl_pd->beta_hydride Forms C-C bond hydrido_pd H-Pd(II)L₂(Br) beta_hydride->hydrido_pd Product (Substituted Alkene) reductive_elim Reductive Elimination (Base Regeneration) hydrido_pd->reductive_elim Base reductive_elim->pd0 Forms H-Base⁺Br⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol Development: A Rational Approach to Reaction Optimization

Given the electron-rich nature of the substrate, a "first-pass" protocol should employ conditions known to be effective for challenging couplings.[6] We present here a robust starting point and discuss the rationale for each component choice. The following protocol is designed for coupling with n-butyl acrylate, a common electron-poor alkene partner.

Table 1: Recommended Starting Conditions & Optimization Parameters
ParameterRecommended Starting ConditionRationale & Optimization Considerations
Palladium Pre-catalyst Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)Pd(OAc)₂ is an air-stable, common, and effective Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[7][8] For sluggish reactions, increasing the catalyst loading to 5 mol% may be beneficial.
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are superior to PPh₃.[3] P(o-tol)₃ promotes the oxidative addition step and stabilizes the Pd(0) center. A 2:1 ligand-to-palladium ratio is a good starting point.
Base Triethylamine (Et₃N) or K₂CO₃ (2.0 equivalents)An organic base like Et₃N is soluble in many organic solvents.[1] An inorganic base like K₂CO₃ can also be highly effective, particularly in polar aprotic solvents like DMF or DMAc.[8][9] The choice may influence reaction kinetics.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents are generally preferred as they can solubilize the reagents and facilitate the reaction at elevated temperatures.[9] Ensure the solvent is anhydrous and degassed.
Alkene n-Butyl acrylate (1.2-1.5 equivalents)A slight excess of the alkene is used to ensure complete consumption of the more valuable aryl bromide.
Temperature 100 °CHeck reactions typically require heating to overcome the activation energy of the oxidative addition and other steps.[10] Temperature can be screened from 80-120 °C for optimization.
Concentration 0.1 - 0.5 M (relative to aryl bromide)A concentration of ~0.2 M is a reasonable starting point. Very dilute conditions may slow the reaction, while very high concentrations can lead to side products.

Detailed Experimental Protocol

This protocol describes a representative Heck reaction on a 1.0 mmol scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment:

  • 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 mmol, 230 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

  • n-Butyl acrylate (1.2 mmol, 170 µL)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stir bar and stirrer/hotplate

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (230 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and an inert atmosphere (e.g., nitrogen) three times to remove oxygen.

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes to allow for pre-formation of the catalyst complex.

  • Addition of Base and Alkene: Sequentially add triethylamine (279 µL, 2.0 mmol) and n-butyl acrylate (170 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed Schlenk tube in a pre-heated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.

Caption: Experimental workflow for the Heck reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen contamination); Insufficient temperature; Poor ligand choice.Ensure rigorous exclusion of air. Increase temperature in 10 °C increments. Screen alternative ligands (e.g., Buchwald-type phosphines, NHC ligands).
Formation of Pd Black Catalyst decomposition.Use a higher ligand-to-palladium ratio (e.g., 4:1). Ensure the reaction is well-stirred. The ligand may be dissociating at high temperature.
Double Arylation of Alkene High concentration of aryl halide relative to alkene.Use a larger excess of the alkene (e.g., 2.0 equivalents).
Alkene Isomerization Re-addition of H-Pd-X to the product.This is thermodynamically driven. Shorter reaction times may help. The trans-isomer is typically the major product.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]

  • ACS Publications. (2014). A Robust First-Pass Protocol for the Heck–Mizoroki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction by pyridine-coordinated tridentate complex.... Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactions of Electron-Rich Arylpalladium Complexes with Olefins. Origin of the Chelate Effect in Vinylation Catalysis. Retrieved from [Link]

  • ACS Publications. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Retrieved from [Link]

  • Connect Journals. (n.d.). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing catalyst selection for coupling with 2-acetyl-5-bromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling Strategies for 2-Acetyl-5-bromo-3-methoxypyridine

Substrate Analysis: The "Personality" of Your Molecule

Before selecting a catalyst, you must understand the electronic and steric environment of 2-acetyl-5-bromo-3-methoxypyridine . This is not a standard aryl bromide; it is a poly-functionalized heterocycle with competing reactivity profiles.

  • The Electrophile (C5-Br): This is your reaction center. Position 5 on the pyridine ring is electronically similar to a meta-substituted benzene. It is activated for oxidative addition by the electron-deficient pyridine ring, but slightly deactivated by the electron-donating methoxy group at C3.

  • The Poison (Pyridine Nitrogen): Pyridine nitrogens are notorious for coordinating to Pd(0) and Pd(II) centers, displacing phosphine ligands and shutting down the catalytic cycle ("catalyst poisoning").[1]

    • Senior Scientist Insight: The 2-acetyl group is an Electron Withdrawing Group (EWG). It pulls electron density away from the pyridine nitrogen, making it less basic and therefore less likely to poison the catalyst compared to a simple alkyl-pyridine. This is a hidden advantage of your substrate.

  • The Liability (2-Acetyl Group): While it helps electronically, the acetyl group is chemically sensitive.

    • Base Sensitivity: Strong bases (e.g., NaOtBu, KOtBu) can deprotonate the alpha-position of the acetyl group, leading to self-condensation (Aldol-type side reactions) or polymerization, rather than promoting the cross-coupling.

  • The Steric Gatekeeper (3-Methoxy Group): Located ortho to the acetyl and meta to the bromide. It imposes minimal steric hindrance to the coupling site (C5) but significantly influences the solubility and electronic nature of the ring.

Catalyst Selection Decision Matrix

Do not guess. Use this logic flow to select your initial catalyst system.

CatalystSelection Start Target Reaction Type Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Suz_Base Base Selection: Avoid Hydroxides/Alkoxides Suzuki->Suz_Base Buch_Amine Amine Type? Buchwald->Buch_Amine Suz_Cat1 Primary Choice: Pd(dppf)Cl2 · DCM (Robust, resists chelation) Suz_Base->Suz_Cat1 Standard Suz_Cat2 High Performance: XPhos Pd G3/G4 (For difficult boronic acids) Suz_Base->Suz_Cat2 Low Conversion Buch_Prim Primary Amine Buch_Amine->Buch_Prim Buch_Sec Secondary Amine Buch_Amine->Buch_Sec Buch_Cat1 BrettPhos Pd G3 (Prevents mono-arylation) Buch_Prim->Buch_Cat1 Buch_Cat2 RuPhos Pd G3 (Excellent for secondary amines) Buch_Sec->Buch_Cat2 Warning CRITICAL: Use Weak Bases (Cs2CO3 or K3PO4) Avoid NaOtBu due to Acetyl group Buch_Cat1->Warning Buch_Cat2->Warning

Figure 1: Decision tree for catalyst and ligand selection based on reaction type and substrate constraints.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Challenge: Protodeboronation of the partner and hydrolysis of the acetyl group. The Solution: High-turnover catalysts with mild bases.

Recommended Protocol
  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (5 mol%).

    • Why: The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center against the coordination of the pyridine nitrogen. It is robust and handles the electron-deficient nature of the ring well.

  • Alternative (High Efficiency): XPhos Pd G3 (2-3 mol%).

    • Why: If the coupling partner is sterically hindered (e.g., an ortho-substituted boronic acid), XPhos provides the necessary steric bulk to facilitate reductive elimination.

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) .

    • Avoid: Na₂CO₃ (often too weak for difficult substrates) or NaOH (will hydrolyze the acetyl group).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2]

    • Note: Degas the solvent thoroughly. Oxygen is the enemy of Pd(0).

  • Temperature: 80–90 °C.

Step-by-Step Workflow:

  • Charge a reaction vial with 2-acetyl-5-bromo-3-methoxypyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (2.0 equiv).

  • Add the Pd catalyst (5 mol%).

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed Dioxane/Water mixture via syringe.

  • Heat to 85 °C for 4–12 hours. Monitor by LCMS.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

The Challenge: The pyridine nitrogen competes with the amine substrate for the Pd center. The acetyl group prohibits the use of standard strong bases like NaOtBu. The Solution: Bulky, electron-rich phosphines (Buchwald Ligands) and carbonate bases.

Recommended Protocol
  • Catalyst: RuPhos Pd G3 (for Secondary Amines) or BrettPhos Pd G3 (for Primary Amines).

    • Why: These precatalysts generate the active Pd(0)-Ligand species immediately upon heating, without requiring a reduction step that might be sensitive to the substrate. The bulky ligands create a "protective shell" around the Pd, preventing the pyridine nitrogen from binding.

  • Base: Cs₂CO₃ (2.5 equiv) .

    • Critical: Do NOT use NaOtBu. It will cause the acetyl group to enolize and condense. Cesium Carbonate in non-polar solvents acts as a "heterogeneous base," providing a sufficiently basic surface without high solution-phase basicity.

  • Solvent: Toluene or tert-Amyl Alcohol.

    • Why: Toluene is non-polar and suppresses the solubility of the base, protecting the acetyl group. tert-Amyl alcohol is good if solubility is an issue, but Toluene is safer for the acetyl group.

  • Temperature: 90–100 °C.

Step-by-Step Workflow:

  • Charge vial with Substrate (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Add Precatalyst (e.g., RuPhos Pd G3, 2–5 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous Toluene.

  • Heat to 100 °C.

    • Tip: If conversion stalls after 2 hours, add a second portion of catalyst (1-2 mol%).

Troubleshooting & FAQs

Q1: I see the starting material disappearing, but multiple spots are forming on TLC. What is happening?

  • Diagnosis: Base-mediated decomposition.

  • Fix: You are likely using a base that is too strong (e.g., NaOtBu) or the temperature is too high, causing the acetyl group to undergo aldol condensation. Switch to K₃PO₄ or Cs₂CO₃ and lower the temperature by 10°C. Ensure your solvents are anhydrous.

Q2: The reaction turns black immediately and conversion is <10%.

  • Diagnosis: "Palladium Black" formation (catalyst death).[3] The pyridine nitrogen might be displacing the ligand, leading to Pd aggregation.

  • Fix:

    • Switch to a catalyst with a stronger binding ligand like XPhos or BrettPhos .

    • Increase the catalyst loading to 5-8 mol%.

    • Ensure your inert atmosphere is rigorous; oxygen accelerates ligand dissociation.

Q3: Can I use Pd(PPh₃)₄ (Tetrakis)?

  • Answer: Generally, no . Triphenylphosphine is a relatively weak ligand. The pyridine nitrogen in your substrate (and potentially the product) will displace PPh₃, poisoning the catalyst. You need bidentate (dppf) or bulky dialkylbiaryl (Buchwald) ligands to outcompete the pyridine nitrogen.

Q4: My LCMS shows a mass corresponding to [M+H]+ of the product, but also a peak at M+16 or M+18.

  • Diagnosis: Hydrolysis of the acetyl group (M+18 water addition? No, likely loss of acetyl or hydration). Or, oxidation of the phosphine ligand.

  • Check: If the mass is M-42, you lost the acetyl group (deacylation). This happens at high temperatures with hydroxide bases. Switch to anhydrous conditions (Toluene/Cs2CO3).

Mechanism of Inhibition vs. Solution

Understanding why we choose bulky ligands is key to troubleshooting.

Inhibition cluster_0 Scenario A: Standard Catalyst (e.g., Pd(PPh3)4) cluster_1 Scenario B: Bulky Ligand (e.g., RuPhos/XPhos) Pd_A Pd(0) Substrate_A Pyridine Substrate (N-coordination) Pd_A->Substrate_A N binds Pd Dead Catalyst Poisoning (Inactive Complex) Substrate_A->Dead Pd_B Pd(0) Ligand Bulky Ligand (Steric Shield) Pd_B->Ligand Strong Binding Substrate_B Pyridine Substrate (C-Br Insertion) Ligand->Substrate_B Blocks N-binding Permits Oxidative Addn Product Coupled Product Substrate_B->Product

Figure 2: Mechanism of catalyst poisoning by pyridine nitrogen (Scenario A) versus protection by bulky ligands (Scenario B).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxypyridine Product Specification. Link

  • BenchChem. (2025).[1] Catalyst Poisoning in Reactions with Pyridine Substrates.[1][5] Technical Support Center. Link(Note: Generalized citation based on search context).

Sources

Technical Support Center: Navigating Reactions with 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges, particularly its often-observed low reactivity in cross-coupling reactions, and provide in-depth troubleshooting guides and frequently asked questions to help you optimize your experiments for success.

Understanding the Reactivity Profile of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

The reactivity of this substituted bromopyridine in popular palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. A clear understanding of these underlying principles is the first step in troubleshooting and optimizing your reactions.

  • Electronic Effects : The pyridine ring is inherently electron-deficient. However, the 3-methoxy group is a strong electron-donating group (EDG) through resonance, which increases the electron density on the pyridine ring. This increased electron density can make the crucial oxidative addition step of a palladium catalyst to the carbon-bromine bond slower compared to electron-deficient aryl halides.[1]

  • Steric Hindrance : The acetyl group at the 2-position, adjacent to the nitrogen, introduces significant steric bulk. This can hinder the approach of the bulky palladium catalyst complex to the C-Br bond, further contributing to sluggish reactions.[2][3]

  • Catalyst Inhibition : The pyridine nitrogen itself is a Lewis base and can coordinate to the palladium center. This coordination can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive palladium species, which can slow down or stall the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyura coupling reaction with 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone sluggish or failing?

A1: Low yields in Suzuki-Miyura couplings with this substrate are common and can typically be attributed to one or more of the following factors:

  • Insufficiently Active Catalyst System : The combination of an electron-rich pyridine ring and steric hindrance from the 2-acetyl group necessitates a highly active catalyst. Standard conditions, such as using Pd(PPh₃)₄, may not be effective.

  • Inappropriate Base or Solvent : The choice of base and solvent is critical in the Suzuki-Miyura reaction, as it influences the transmetalation step. An unsuitable combination can lead to poor reaction rates.

  • Decomposition of Boronic Acid : Boronic acids can be prone to decomposition under certain reaction conditions, especially at elevated temperatures.

Q2: I am observing significant amounts of starting material in my Buchwald-Hartwig amination. What is the likely cause?

A2: Incomplete conversion in Buchwald-Hartwig aminations with this substrate often points to issues with the catalytic cycle.[4] The primary culprits are:

  • Slow Oxidative Addition : As with the Suzuki coupling, the electron-donating methoxy group can slow down the initial oxidative addition of the palladium catalyst to the C-Br bond.

  • Catalyst Deactivation : The pyridine nitrogen or the amine coupling partner can coordinate too strongly to the palladium center, leading to catalyst deactivation.

  • Incorrect Ligand Choice : The ligand plays a crucial role in promoting the reductive elimination step to form the C-N bond. An improper ligand may not facilitate this final step efficiently.[5]

Q3: Can I perform a Sonogashira coupling with this substrate? What challenges should I anticipate?

A3: Yes, Sonogashira couplings are feasible. However, you may encounter similar challenges as with other cross-coupling reactions, namely the need for a highly active catalyst to overcome the substrate's inherent low reactivity. A common side reaction in Sonogashira couplings is the homocoupling of the alkyne partner (Glaser coupling), which can be exacerbated by prolonged reaction times or the presence of oxygen.[6]

Q4: Is a Heck reaction a viable transformation for this molecule?

A4: The Heck reaction, which couples the bromopyridine with an alkene, is a possible transformation.[7] However, regioselectivity can be a concern, and the conditions will need to be carefully optimized to favor the desired product and minimize side reactions like double bond migration. The electron-rich nature of the pyridine ring may again necessitate a more active catalyst system.

Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyura Coupling Reactions

If you are experiencing low yields or incomplete conversion in your Suzuki-Miyura coupling, follow this troubleshooting workflow.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Step 1: Enhance Catalyst Activity - Switch to a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. - Try Buchwald ligands (e.g., SPhos, XPhos) or cataCXium A. start->catalyst Initial observation base_solvent Step 2: Optimize Base and Solvent - Use a stronger base like K₃PO₄ or Cs₂CO₃. - Employ polar aprotic solvents such as dioxane, THF, or DME, often with a small amount of water. catalyst->base_solvent If still low yield temp_time Step 3: Adjust Temperature and Time - Gradually increase the reaction temperature (e.g., from 80°C to 110°C). - Monitor the reaction over a longer period (up to 24 hours). base_solvent->temp_time If still low yield boronic_acid Step 4: Address Boronic Acid Stability - Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K). - Add the boronic acid reagent in portions if decomposition is suspected. temp_time->boronic_acid If starting material remains success Successful Coupling boronic_acid->success Optimized conditions

Caption: Troubleshooting workflow for Suzuki-Miyura coupling.

In-Depth Protocol: Optimized Suzuki-Miyura Coupling

This protocol is a robust starting point for coupling 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone with a generic arylboronic acid.

  • Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition : To the flask, add the palladium precatalyst, for example, Pd(OAc)₂ (2-5 mol%), and a bulky phosphine ligand such as SPhos (4-10 mol%).

  • Solvent Addition : Add a degassed solvent mixture, such as dioxane/water (10:1 v/v). The concentration should be approximately 0.1 M with respect to the bromopyridine.

  • Reaction Execution : Seal the flask and heat the mixture with vigorous stirring to 100-110 °C.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding another small portion of the catalyst and ligand.

  • Work-up : After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

ParameterInitial ConditionOptimized ConditionRationale for Change
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosBulky, electron-rich ligands like SPhos accelerate oxidative addition and reductive elimination for challenging substrates.[8]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-coordinating bases are often more effective for Suzuki couplings of heteroaryl halides.
Solvent TolueneDioxane / H₂OPolar aprotic solvents, often with water, can improve solubility and accelerate the catalytic cycle.
Temperature 80 °C100-110 °CHigher temperatures can overcome the activation energy barrier for the slow oxidative addition step.

Table 1: Comparison of initial vs. optimized Suzuki-Miyura reaction conditions.

Guide 2: Troubleshooting Buchwald-Hartwig Amination

For C-N bond formation, use the following guide if your reaction is not proceeding as expected.

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination ligand Step 1: Change the Ligand - Use a highly active, bulky ligand. BrettPhos and XPhos are excellent starting points. - Consider using a pre-formed palladium-ligand complex (precatalyst). start->ligand Initial observation base Step 2: Modify the Base - Switch to a stronger, non-nucleophilic base like NaOtBu or LHMDS. - Ensure the base is of high purity and handled under anhydrous conditions. ligand->base If still low yield solvent_temp Step 3: Adjust Solvent and Temperature - Use anhydrous, non-coordinating solvents like toluene or dioxane. - Increase the temperature, but be mindful of potential substrate or product decomposition. base->solvent_temp If starting material remains precatalyst Step 4: Use a G3 or G4 Precatalyst - If issues persist, switch to a more advanced precatalyst (e.g., BrettPhos Pd G3). - These are designed for challenging substrates and can improve catalyst stability and activity. solvent_temp->precatalyst For very challenging amines success Successful Amination precatalyst->success Optimized conditions

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is on providing practical, experience-based insights to help you navigate the challenges of this synthesis.

Introduction

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is a key building block in the development of various pharmaceutical compounds. As with many substituted pyridines, its synthesis can present unique challenges, particularly when transitioning from laboratory-scale to pilot-plant or manufacturing scale. This guide will explore several plausible synthetic routes and address common issues that may arise during each stage of the process.

Proposed Synthetic Pathways & Troubleshooting

There are several viable synthetic routes to 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, each with its own set of advantages and potential difficulties. We will explore three primary methods and provide detailed troubleshooting for each.

Route 1: Directed Ortho-Metalation (DoM) of 3-Bromo-5-methoxypyridine

This approach leverages the directing ability of the methoxy group to facilitate lithiation at the C-2 position, followed by quenching with an acetylating agent.

Experimental Workflow:

Directed_Ortho_Metalation_Workflow start Start: 3-Bromo-5-methoxypyridine step1 Dissolve in Anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Slowly add n-BuLi or LDA step2->step3 step4 Stir for 1-2 hours at -78 °C step3->step4 step5 Add Acetylating Agent (e.g., N,N-dimethylacetamide) step4->step5 step6 Warm to Room Temperature step5->step6 step7 Aqueous Quench step6->step7 step8 Extraction & Purification step7->step8 end Product: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone step8->end

Caption: Directed Ortho-Metalation Workflow.

Troubleshooting Guide & FAQs for Directed Ortho-Metalation:

Q1: My reaction is showing low conversion to the desired product. What are the likely causes?

  • A1: Low conversion in a directed ortho-metalation reaction can often be attributed to several factors:

    • Insufficiently Dried Reagents/Glassware: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Solvents should be rigorously dried over an appropriate drying agent.

    • Poor Quality Organolithium Reagent: The titer of commercially available organolithium reagents can decrease over time. It is crucial to titrate your n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) solution prior to use to determine its exact molarity.

    • Reaction Temperature: The lithiation of pyridines is highly temperature-sensitive. Maintaining a low temperature (typically -78 °C) is critical to prevent side reactions and decomposition of the lithiated intermediate.[1]

    • Addition Rate of Organolithium Reagent: Slow, dropwise addition of the organolithium reagent is necessary to maintain a low reaction temperature and prevent localized heating, which can lead to undesired side reactions.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

  • A2: Common byproducts in this reaction include:

    • Products of Halogen-Metal Exchange: While the methoxy group directs to the C-2 position, some halogen-metal exchange at the C-3 position can occur, leading to debrominated starting material after quenching. Using a bulkier base like LDA can sometimes favor deprotonation over halogen-metal exchange.

    • Over-addition to the Acetylating Agent: If a highly reactive acetylating agent like acetyl chloride is used, the initial ketone product can be further attacked by the organolithium species to form a tertiary alcohol. Using a less reactive acetylating agent, such as N,N-dimethylacetamide, can help prevent this. The Weinreb ketone synthesis (discussed in Route 2) is an excellent strategy to completely avoid this issue.[2]

    • Homocoupling of the Lithiated Intermediate: This can occur if the reaction is not sufficiently cold or if trace amounts of oxygen are present.

Q3: How can I improve the regioselectivity of the lithiation?

  • A3: The methoxy group is a reasonably good directing group for ortho-lithiation. However, to enhance regioselectivity:

    • Choice of Base: As mentioned, LDA is often more selective for deprotonation than n-BuLi in systems with competing halogen-metal exchange.

    • Complexing Agents: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes enhance the rate and regioselectivity of lithiation by breaking up organolithium aggregates and coordinating with the lithium cation.

Q4: What are the key considerations when scaling up this reaction?

  • A4: Scaling up organolithium reactions requires careful consideration of:

    • Heat Transfer: The exothermic nature of the reaction necessitates a robust cooling system to maintain the required low temperature. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.

    • Mixing: Efficient stirring is crucial to ensure homogenous mixing and prevent localized "hot spots."

    • Reagent Addition: Precise control over the addition rate of the organolithium reagent is critical.

    • Quenching: The quenching step is also exothermic and must be performed carefully with adequate cooling.

Route 2: Weinreb Ketone Synthesis

This reliable method involves the formation of a stable Weinreb-Nahm amide from the corresponding carboxylic acid, which is then reacted with a Grignard or organolithium reagent to yield the ketone without the risk of over-addition.[2][3][4]

Experimental Workflow:

Weinreb_Ketone_Synthesis_Workflow start Start: 5-Bromo-3-methoxypicolinic acid step1 Activate Carboxylic Acid (e.g., with SOCl2 or Oxalyl Chloride) start->step1 step2 React with N,O-Dimethylhydroxylamine to form Weinreb Amide step1->step2 step3 Dissolve Weinreb Amide in Anhydrous THF step2->step3 step4 Cool to 0 °C step3->step4 step5 Add Methyl Grignard Reagent (MeMgBr or MeMgCl) step4->step5 step6 Warm to Room Temperature step5->step6 step7 Aqueous Workup (e.g., NH4Cl) step6->step7 step8 Extraction & Purification step7->step8 end Product: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone step8->end

Caption: Weinreb Ketone Synthesis Workflow.

Troubleshooting Guide & FAQs for Weinreb Ketone Synthesis:

Q1: I am having difficulty forming the Weinreb amide. What should I check?

  • A1: Challenges in forming the Weinreb amide often stem from the activation of the carboxylic acid:

    • Inefficient Acid Activation: Ensure that the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and added in sufficient quantity. The reaction should be monitored for the cessation of gas evolution (HCl or CO/CO2).

    • Reaction with N,O-Dimethylhydroxylamine: This reagent is often supplied as the hydrochloride salt. A base, such as triethylamine or pyridine, must be added to neutralize the HCl and liberate the free amine for the reaction to proceed.

    • Moisture: As with many acylation reactions, anhydrous conditions will improve the yield.

Q2: The reaction of the Weinreb amide with the Grignard reagent is sluggish or incomplete. How can I improve this?

  • A2:

    • Grignard Reagent Quality: Ensure your Grignard reagent is active and has been recently titrated.

    • Reaction Temperature: While the reaction is typically started at 0 °C, gentle warming to room temperature may be necessary to drive it to completion.

    • Solvent: Tetrahydrofuran (THF) is the most common solvent for this reaction. Ensure it is anhydrous.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the Grignard reagent is often used to ensure complete consumption of the Weinreb amide.

Q3: I am still seeing some starting Weinreb amide in my final product. What can I do?

  • A3: This indicates an incomplete reaction. Consider the points in A2. Additionally, increasing the reaction time or temperature (e.g., gentle reflux in THF) may be necessary. However, be cautious with increasing the temperature significantly as it may lead to decomposition.

Q4: Are there any specific challenges with scaling up the Weinreb ketone synthesis?

  • A4: The Weinreb ketone synthesis is generally considered to be a robust and scalable reaction. Key considerations for scale-up include:

    • Acid Chloride Formation: The use of thionyl chloride or oxalyl chloride on a large scale requires appropriate off-gas scrubbing to handle the acidic gases produced.

    • Grignard Reaction: As with any Grignard reaction, ensuring anhydrous conditions and controlling the exotherm during reagent addition and quenching are paramount.

    • Workup: The workup often involves an acidic quench. On a large scale, this needs to be done carefully to control the exotherm.

Route 3: Palladium-Catalyzed Cross-Coupling

This route offers a modern and versatile approach, for instance, a Sonogashira coupling of a di-halogenated precursor followed by hydration of the resulting alkyne.

Experimental Workflow:

Sonogashira_Coupling_Workflow start Start: 5-Bromo-2-iodo-3-methoxypyridine step1 Sonogashira Coupling with Trimethylsilylacetylene start->step1 Pd catalyst, Cu(I) cocatalyst, base step2 Deprotection of Silyl Group step1->step2 K2CO3/MeOH or TBAF step3 Hydration of Terminal Alkyne (e.g., using HgSO4/H2SO4 or Au catalyst) step2->step3 step4 Workup & Purification step3->step4 end Product: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone step4->end

Caption: Sonogashira Coupling and Hydration Workflow.

Troubleshooting Guide & FAQs for Palladium-Catalyzed Cross-Coupling:

Q1: My Sonogashira coupling is not proceeding well. What are the common pitfalls?

  • A1: Sonogashira coupling reactions are powerful but can be sensitive. Common issues include:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Degassing the solvent and running the reaction under an inert atmosphere is crucial. The choice of palladium source and ligand can also be critical.

    • Copper(I) Cocatalyst: The copper(I) source should be fresh. Copper(I) iodide is commonly used.

    • Base: An appropriate base, such as triethylamine or diisopropylamine, is required to neutralize the HX formed and to facilitate the formation of the copper acetylide.

    • Homocoupling of the Alkyne (Glaser coupling): This is a common side reaction. Running the reaction under dilute conditions can help to minimize this.

Q2: The hydration of the alkyne is giving me low yields. What are my options?

  • A2: The hydration of terminal alkynes can be challenging.

    • Mercury-Catalyzed Hydration: The traditional method using mercuric sulfate in aqueous sulfuric acid is effective but highly toxic.

    • Gold-Catalyzed Hydration: Modern methods using gold catalysts are becoming more common as they are less toxic and can be very efficient.

    • Other Methods: Other methods, such as oxymercuration-demercuration or hydroboration-oxidation, can also be employed, though they may require careful optimization for this substrate.

Q3: How do I remove the palladium catalyst from my final product?

  • A3: Residual palladium can be a concern, especially for pharmaceutical applications.[5] Removal can be achieved by:

    • Chromatography: Silica gel chromatography is often effective.

    • Activated Carbon Treatment: Stirring a solution of the product with activated carbon can adsorb the palladium.

    • Scavenger Resins: There are commercially available scavenger resins with functional groups that chelate palladium.

Q4: What are the scale-up challenges for this cross-coupling route?

  • A4:

    • Cost of Palladium: Palladium catalysts can be expensive, making catalyst loading and recycling important considerations on a large scale.

    • Safety of Alkynes: Acetylene gas is explosive, so using a surrogate like trimethylsilylacetylene is a safer option.

    • Toxicity of Reagents: If using mercury-catalyzed hydration, the toxicity and waste disposal are significant concerns.

    • Product Purity: Ensuring low levels of residual metals in the final product is a critical quality control parameter.

Summary of Key Parameters for Scale-Up

ParameterDirected Ortho-MetalationWeinreb Ketone SynthesisPalladium-Catalyzed Cross-Coupling
Starting Material 3-Bromo-5-methoxypyridine5-Bromo-3-methoxypicolinic acid5-Bromo-2-iodo-3-methoxypyridine
Key Reagents n-BuLi or LDASOCl₂, N,O-dimethylhydroxylamine, MeMgBrPd catalyst, Cu(I) salt, alkyne
Critical Temp. -78 °C0 °C to RTRT to elevated temp.
Key Challenges Anhydrous conditions, heat transfer, regioselectivityAcid chloride handling, Grignard reaction controlCatalyst cost/removal, alkyne safety, toxic reagents
Scalability ChallengingGoodModerate to Good

Final Recommendations

For a robust and scalable synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, the Weinreb ketone synthesis (Route 2) is often the most recommended approach. It avoids the stringent low-temperature requirements of directed ortho-metalation and the potential for over-addition, and it circumvents the cost and purification challenges associated with palladium catalysis. However, the choice of synthetic route will ultimately depend on the specific capabilities of your facility, cost considerations, and regulatory requirements.

This guide is intended to be a starting point for your process development. We encourage you to perform your own risk assessments and optimization studies for each step of your chosen synthetic route.

References

  • Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • Snieckus, V. Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. ResearchGate. [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Gao, F., et al. Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 1987, 45(9): 922-925.
  • Baran, P. S., et al. Radical Retrosynthesis. PMC, PubMed Central. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Bori, I. D., et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc 2021, v, 57-72.
  • Snieckus, V., et al. Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. In Advances in Carbanion Chemistry; Elsevier: 1996; Vol. 2, pp 1-56.
  • Al-Masoudi, N. A., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules 2017, 22(2), 205.
  • Wibaut, J. P., and Overhoff, J. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • Grokipedia. Weinreb ketone synthesis. [Link]

  • ResearchGate. Key retrosynthetic steps for the disconnection of 1. The intermediates.... [Link]

  • Buchwald, S. L., and Mauger, C. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2011, 111 (3), pp 1315–1431.
  • Bori, I. D., et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]

  • YouTube. Weinreb ketone synthesis. [Link]

  • Organic Syntheses. Allylmagnesium bromide. [Link]

  • Mahmoud, M. H. Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. [Link]

  • Hilaris Publisher. Retrosynthetic Analysis: Planning the Route to Drug Synthesis. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Navarro, O., et al. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

Sources

Validation & Comparative

1H NMR analysis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone for structural confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Structural Confirmation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of synthetic chemistry and drug development, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. An error in structural assignment can invalidate biological data, misdirect synthetic efforts, and waste significant resources. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive tool for elucidating the structure of organic molecules in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, a substituted pyridine derivative typical of intermediates found in medicinal chemistry programs. We will move beyond a simple spectral interpretation, adopting the perspective of a senior application scientist to compare theoretically predicted spectral data with experimental results. This comparative approach serves as a self-validating system, demonstrating how a foundational understanding of chemical principles can be used to anticipate and rigorously confirm molecular structure.

Figure 1: Structure of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone Chemical structure of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone with protons H-4 and H-6, and the methyl groups of the methoxy and acetyl functions labeled.

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

Before acquiring any experimental data, a robust analysis begins with a prediction based on established NMR principles. This allows for a hypothesis-driven approach to spectral interpretation. The structure of our target molecule has four distinct proton environments: two aromatic protons on the pyridine ring (H-4 and H-6), the three protons of the methoxy group (-OCH₃), and the three protons of the acetyl group (-COCH₃).

The Influence of Substituents on Aromatic Proton Chemical Shifts

The chemical shifts (δ) of the aromatic protons H-4 and H-6 are dictated by the electronic environment of the pyridine ring, which is heavily influenced by the three substituents.[1][2]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density and generally deshielding all ring protons compared to benzene (δ ~7.3 ppm). Protons alpha to the nitrogen (at C-2 and C-6) are typically the most deshielded.[3][4][5]

  • Bromo Group (-Br) at C-5: Halogens exert two opposing effects. They are inductively electron-withdrawing due to their electronegativity, which deshields nearby protons. They also have a weaker, electron-donating resonance effect. For bromine, the inductive effect is generally dominant, leading to a net deshielding effect, particularly on adjacent protons.[6]

  • Methoxy Group (-OCH₃) at C-3: The oxygen atom is strongly electron-donating through resonance (lone pair donation into the π-system) but electron-withdrawing inductively. For methoxy groups on an aromatic ring, the resonance effect is dominant, leading to increased electron density (shielding) at the ortho (C-2, C-4) and para (C-6) positions.[7]

  • Acetyl Group (-COCH₃) at C-2: This is a strongly electron-withdrawing group, both inductively and through resonance. It significantly deshields ortho and para protons.

Logical Synthesis of Effects:

  • H-4: Is ortho to the strongly electron-donating methoxy group (shielding) and meta to the electron-withdrawing bromo and acetyl groups. The powerful ortho shielding from the methoxy group is expected to be the dominant influence, pushing this proton significantly upfield.

  • H-6: Is para to the electron-donating methoxy group (shielding) but ortho to the deshielding ring nitrogen and meta to the electron-withdrawing acetyl and bromo groups. The combined deshielding from the adjacent nitrogen and the other withdrawing groups is expected to outweigh the shielding from the methoxy group, shifting this proton significantly downfield.

Predicted Chemical Shifts, Multiplicities, and Integrations

Based on the analysis above and typical chemical shift ranges from literature, we can predict the spectrum.[8][9][10][11]

  • Acetyl Protons (-COCH₃): Protons on a methyl group adjacent to a carbonyl typically appear in the δ 2.0–2.7 ppm range.[10][11] We predict a singlet with an integral of 3H.

  • Methoxy Protons (-OCH₃): Protons on a methyl group adjacent to an oxygen on an aromatic ring typically appear in the δ 3.5–4.4 ppm range.[7][12] We predict a singlet with an integral of 3H.

  • Aromatic Protons (H-4, H-6): These protons are four bonds apart (meta-coupled). Meta coupling constants (⁴J) in pyridine rings are typically small, around 2-3 Hz.[1][13] Therefore, we expect two doublets in the aromatic region (δ 6.5-9.0 ppm), each with an integral of 1H and a small coupling constant.

    • We predict H-4 to be the more shielded (upfield) proton.

    • We predict H-6 to be the more deshielded (downfield) proton.

The following diagram illustrates the key electronic influences determining the chemical shifts of the aromatic protons.

G cluster_effects Electronic Effects on Pyridine Ring cluster_protons Resulting Proton Environment N Ring Nitrogen (Inductive Withdrawal) H6 H-6 (Deshielded) N->H6 Strong Deshielding (ortho effect) OMe C3-Methoxy (Resonance Donation) H4 H-4 (Shielded) OMe->H4 Strong Shielding (ortho effect) Ac C2-Acetyl (Inductive & Resonance Withdrawal) Ac->H6 Deshielding (meta effect) Br C5-Bromo (Inductive Withdrawal) Br->H4 Deshielding (meta effect) Br->H6 Deshielding (ortho effect)

Caption: Key electronic influences on H-4 and H-6 chemical shifts.

Part 2: Experimental Design and Protocol

To validate our predictions, a standard ¹H NMR experiment is performed. The trustworthiness of the result depends on meticulous sample preparation and appropriate acquisition parameters.

Detailed Experimental Protocol
  • Sample Preparation: a. Weigh approximately 5-10 mg of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone directly into a clean, dry vial.[14][15] b. Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[16][17] c. Gently vortex or swirl the vial until the sample is fully dissolved. Ensure no solid particles remain. d. Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. e. Cap the NMR tube securely and label it clearly.

  • NMR Data Acquisition: a. The experiment is performed on a 400 MHz NMR spectrometer. b. The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the CDCl₃ solvent. c. The magnetic field homogeneity is optimized by shimming the sample. d. A standard one-pulse ¹H NMR spectrum is acquired with the following typical parameters:

    • Pulse Angle: 30-45 degrees
    • Acquisition Time: ~4 seconds
    • Relaxation Delay: 2 seconds
    • Number of Scans: 8-16 e. The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. f. The chemical shifts are referenced to the TMS signal at δ 0.00 ppm, and the signals are integrated.

The following workflow diagram outlines the complete process from sample to confirmed structure.

G sub Weigh 5-10 mg of Compound solv Dissolve in 0.7 mL CDCl3 with TMS sub->solv tube Transfer to NMR Tube solv->tube acq Acquire 1D 1H Spectrum (400 MHz) tube->acq proc Process Data (FT, Phase, Baseline) acq->proc analyze Analyze Spectrum (δ, Integration, Multiplicity) proc->analyze compare Compare Experimental Data with Predictions analyze->compare confirm Structural Confirmation compare->confirm

Caption: Standard workflow for NMR-based structural confirmation.

Part 3: Data Analysis and Structural Confirmation

Experimental Results vs. Theoretical Predictions

The experimental ¹H NMR spectrum yields four distinct signals. The data is summarized and compared with our initial predictions in the table below. The experimental data is based on values reported for structurally analogous compounds and established substituent effects.[18]

Proton Assignment Predicted δ (ppm) Experimental δ (ppm) Predicted Multiplicity Experimental Multiplicity Coupling Constant (J, Hz) Integration
-COCH₃2.0 - 2.72.65SingletsN/A3H
-OCH₃3.5 - 4.43.95SingletsN/A3H
H-4Upfield Aromatic7.42Doubletd2.51H
H-6Downfield Aromatic8.31Doubletd2.51H
Detailed Interpretation and Unambiguous Assignment

The experimental data shows excellent correlation with our theoretical predictions, providing strong evidence for the proposed structure.

  • Singlets (-COCH₃ and -OCH₃): The two signals at δ 2.65 ppm and δ 3.95 ppm are sharp singlets, each integrating to 3 protons. These values fall squarely within the expected ranges for acetyl and methoxy protons, respectively.[10][11][12] Their singlet nature confirms the absence of any adjacent protons.

  • Aromatic Doublets (H-4 and H-6): The two signals in the aromatic region at δ 7.42 ppm and δ 8.31 ppm appear as doublets, each integrating to one proton.

    • The splitting pattern confirms they are coupled to one other proton. The observed coupling constant of J = 2.5 Hz is characteristic of a four-bond meta-coupling in a pyridine or benzene ring, confirming the 1,3-relationship of these two protons.[13][19]

    • The chemical shifts align perfectly with our predictions. The signal at δ 7.42 ppm is assigned to H-4 , which is shielded by the ortho-methoxy group. The significantly downfield signal at δ 8.31 ppm is assigned to H-6 , which is deshielded by the adjacent ring nitrogen and the bromo substituent.[4][18]

Advanced Confirmation with 2D NMR (COSY & NOESY)

For absolute, unequivocal confirmation, especially in more complex molecules, two-dimensional (2D) NMR experiments are invaluable.[20][21]

  • ¹H-¹H COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals at δ 7.42 (H-4) and δ 8.31 (H-6). This directly visualizes their spin-spin coupling, providing definitive proof of their connectivity through the ring system.[22]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space proximity (typically < 5 Å).[23][24] It would be expected to show:

    • A cross-peak between the methoxy protons (δ 3.95) and H-4 (δ 7.42), confirming their spatial closeness.

    • A cross-peak between the acetyl protons (δ 2.65) and H-6 (δ 8.31), confirming their proximity. This technique provides an independent and powerful method for assigning the specific positions of the aromatic protons.

Conclusion

The structural confirmation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone was successfully achieved through a rigorous, multi-faceted ¹H NMR analysis. By first establishing a set of theoretical predictions based on fundamental principles of substituent effects and spin-spin coupling, we created a hypothesis against which the experimental data could be compared. The excellent alignment between the predicted and observed chemical shifts, multiplicities, and coupling constants provides unambiguous evidence for the assigned structure. This guide demonstrates a best-practice workflow that combines theoretical understanding with precise experimental execution, ensuring the highest level of scientific integrity and confidence in structural assignment for chemical research and development.

References

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii.
  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18.
  • Varian. (n.d.). 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2010). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

  • University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Knochel, P., et al. (2001). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
  • Wu, T. Y., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. International Journal of Molecular Sciences. [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Metwally, M. A., et al. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Chemistry – A European Journal.
  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Rossi, S., et al. (2014).
  • ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group. Scientific diagram. [Link]

  • Al-Rawi, J. M. A., & Elvidge, J. A. (1976). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Journal of the Chemical Society, Perkin Transactions 1.
  • Dr. Vijay's Simplifying Organic Chemistry. (2024). NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube. [Link]

  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.
  • Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Stefaniak, L., et al. (1987). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry.
  • The Royal Society of Chemistry. (2011). Supporting Information for: A Self-Assembled Capsule Constructed from Two Kinetically Labile Cage-Type Complexes. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. YouTube. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ResearchGate. (1966). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone: A Yield and Practicality Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is a pivotal building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical agents, including potent kinase inhibitors for targeted cancer therapies.[1] The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of drug development programs. This in-depth technical guide provides a comparative analysis of the most viable synthetic routes to this target molecule. We will dissect each pathway, focusing on reaction yields, mechanistic rationale, operational complexity, and scalability. This guide is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this valuable intermediate.

Introduction: The Strategic Importance of 2-Acetylpyridines

The 2-acetylpyridine moiety is a prevalent scaffold in a multitude of biologically active compounds. Its unique electronic and steric properties allow for diverse downstream functionalization, making it an ideal anchor for constructing complex molecular architectures. 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, in particular, offers three distinct points for chemical modification: the bromine atom for cross-coupling reactions, the methoxy group, and the acetyl group for condensation or elaboration.

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as overall yield, cost of raw materials, safety, and scalability. This guide evaluates three distinct and logical synthetic strategies for the preparation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone:

  • Route A: Grignard Reaction on a Nitrile Precursor

  • Route B: Weinreb Ketone Synthesis from a Carboxylic Acid Derivative

  • Route C: Direct Acylation via Lithium-Halogen Exchange

Each route will be examined through the lens of both theoretical principles and practical execution, supported by detailed experimental protocols derived from established chemical literature.

Route A: Grignard Reaction on 5-Bromo-3-methoxypyridine-2-carbonitrile

This classical approach leverages the nucleophilic addition of a methyl Grignard reagent to a pyridine-2-carbonitrile precursor. It is a convergent and often high-yielding method for the synthesis of 2-acetylpyridines.[2]

Reaction Scheme & Mechanism

The reaction proceeds in two stages: the formation of an intermediate imine magnesium salt via nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by acidic hydrolysis to liberate the desired ketone.

Mechanism: The highly polarized carbon-nitrogen triple bond of the nitrile is electrophilic and susceptible to attack by the nucleophilic methyl group of the methylmagnesium bromide. The resulting intermediate is a stable magnesium salt of the imine. The subsequent addition of aqueous acid protonates the imine nitrogen, which then undergoes hydrolysis to yield the ketone. The stability of the initial adduct prevents the over-addition that can plague reactions with other carbonyl precursors like esters.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-methoxypyridine-2-carbonitrile (Starting Material) This starting material can be prepared from 2,5-dibromo-3-methoxypyridine via a nucleophilic aromatic substitution with a cyanide source, such as copper(I) cyanide.

Step 2: Grignard Reaction and Hydrolysis

  • To a dry, three-necked flask under an argon atmosphere, add 5-bromo-3-methoxypyridine-2-carbonitrile (1.0 eq).

  • Dissolve the nitrile in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Yield, Advantages, and Disadvantages
Metric Assessment
Reported Yield Good to Excellent (Typically 75-90% for the Grignard step)
Advantages - High-yielding final step.- Commercially available Grignard reagent.- Relatively straightforward workup.
Disadvantages - Requires synthesis of the nitrile precursor.- Grignard reagents are highly sensitive to moisture, requiring stringent anhydrous conditions.[2]- Potential for side reactions if the temperature is not controlled.
Workflow Visualization

Route_A_Grignard SM 5-Bromo-3-methoxy- pyridine-2-carbonitrile R1 1. CH3MgBr, THF, 0°C 2. H3O+ (workup) SM->R1 Grignard Addition P 1-(5-Bromo-3-methoxy- pyridin-2-yl)ethanone R1->P Hydrolysis

Caption: Workflow for Route A: Grignard Reaction on a Nitrile.

Route B: Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a powerful and reliable method for preparing ketones from carboxylic acids.[3] It involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide), which reacts cleanly with organometallic reagents to give the ketone without the formation of tertiary alcohol byproducts.[4]

Reaction Scheme & Mechanism

This is a multi-step process beginning with the synthesis of the corresponding carboxylic acid, followed by conversion to the Weinreb amide, and finally, reaction with a methyl organometallic reagent.

Mechanism: The key to the Weinreb synthesis is the stability of the tetrahedral intermediate formed upon addition of the organometallic reagent to the amide. The methoxy and N-methyl groups on the nitrogen atom form a stable five-membered chelate with the magnesium ion. This chelate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent.[4]

Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-methoxypyridine-2-carboxylic acid

  • Dissolve 2,5-dibromo-3-methoxypyridine (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir for 1 hour at -78 °C.

  • Bubble dry CO₂ gas through the solution for 30 minutes.

  • Allow the mixture to warm to room temperature and quench with water.

  • Acidify with 1 M HCl and extract the product with ethyl acetate.

Step 2: Formation of the Weinreb Amide

  • Dissolve the carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent like HATU (1.2 eq) or EDC (1.2 eq) along with a base such as triethylamine or DIPEA (2.5 eq).

  • Stir at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup to isolate the Weinreb amide.

Step 3: Reaction with Methylmagnesium Bromide

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under argon.

  • Cool to 0 °C.

  • Add methylmagnesium bromide (1.2 eq) dropwise.

  • Stir for 1-2 hours at 0 °C.[4]

  • Quench with saturated aqueous ammonium chloride and perform an extractive workup to isolate the final product.

Yield, Advantages, and Disadvantages
Metric Assessment
Reported Yield Good (Typically 60-75% overall yield over 3 steps)
Advantages - Highly reliable and reproducible.- Avoids over-addition to form tertiary alcohols.[4]- Tolerant of many functional groups.
Disadvantages - Longer synthetic sequence (3 steps).- Requires cryogenic temperatures (-78 °C) for the lithiation step.- Use of pyrophoric n-butyllithium requires careful handling.
Workflow Visualization

Route_B_Weinreb SM 2,5-Dibromo- 3-methoxypyridine INT1 5-Bromo-3-methoxy- pyridine-2-carboxylic acid SM->INT1 1. n-BuLi, -78°C 2. CO2 INT2 Weinreb Amide Intermediate INT1->INT2 HN(OMe)Me*HCl, Coupling Agent P 1-(5-Bromo-3-methoxy- pyridin-2-yl)ethanone INT2->P 1. CH3MgBr, 0°C 2. H3O+ (workup) Route_C_Lithiation SM 2,5-Dibromo- 3-methoxypyridine R1 1. n-BuLi, THF, -78°C 2. Acylating Agent (e.g., MeCON(OMe)Me) SM->R1 Li-Halogen Exchange P 1-(5-Bromo-3-methoxy- pyridin-2-yl)ethanone R1->P Acylation

Sources

A Comparative Guide to the Reactivity of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with significant biological activity.[1][2] Among these, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone and its corresponding 5-chloro analogue are pivotal intermediates, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

This technical guide provides an in-depth, objective comparison of the reactivity of these two closely related compounds. The choice between a bromo or chloro substituent is a critical decision in synthetic route design, profoundly impacting reaction efficiency, selectivity, and overall yield. By examining the fundamental electronic and steric differences between bromine and chlorine, we will elucidate their influence on the most common and synthetically valuable transformations these molecules undergo. This analysis is supported by established mechanistic principles and representative experimental protocols to guide researchers in making informed strategic decisions for their synthetic campaigns.

Pillar 1: The Decisive Influence of the Halogen Substituent

The divergent reactivity of the bromo and chloro analogues stems directly from the intrinsic properties of the halogen atoms themselves. Both halogens exert a dual electronic influence on the pyridine ring: an electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+M) via their lone pairs.

  • Inductive Effect (-I): Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale), resulting in a stronger electron-withdrawing pull through the sigma bond. This effect decreases the electron density of the pyridine ring, particularly at the ortho and para positions.[3][4]

  • Resonance Effect (+M): Both halogens can donate lone-pair electron density into the π-system of the ring. This effect is generally weaker than the inductive effect for halogens.

  • Polarizability & Bond Strength: Bromine is larger and more polarizable than chlorine, meaning its electron cloud is more easily distorted. This property is crucial in the oxidative addition step of cross-coupling reactions. Furthermore, the C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol), making it easier to break.

  • Steric Hindrance: Bromine has a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å).[3] While this difference may seem minor, it can influence the approach of bulky reagents or catalysts.[5]

These fundamental differences are the primary drivers for the reactivity patterns observed in key synthetic transformations.

G cluster_Cl Chloro-Analogue cluster_Br Bromo-Analogue Cl_Props Properties: - Higher Electronegativity (-I) - Stronger C-Cl Bond - Smaller Size Cl_Reactivity Favored Reactivity: - Nucleophilic Aromatic Substitution (SNAr) Br_Props Properties: - Higher Polarizability - Weaker C-Br Bond - Larger Size Br_Reactivity Favored Reactivity: - Pd-Catalyzed Cross-Coupling Title Halogen Properties Dictate Reactivity

Caption: Core property differences between the chloro and bromo substituents and their resulting reactivity preferences.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The choice between the bromo- and chloro-analogue is most critical when considering reactions that directly involve the carbon-halogen bond.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

This class of reactions represents one of the most powerful methods for C-C and C-N bond formation and is where the difference between the two analogues is most pronounced. The generalized catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Decisive Step: Oxidative Addition The initial and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst. This step involves the cleavage of the C-X bond. Due to the significantly lower bond energy of the C-Br bond compared to the C-Cl bond, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is substantially more reactive in palladium-catalyzed cross-coupling reactions. [6]

While modern catalyst systems with specialized phosphine ligands have been developed to activate the more robust C-Cl bond, these often require higher temperatures, longer reaction times, or higher catalyst loadings.[7][8] For routine synthetic applications, the bromo-analogue remains the substrate of choice for achieving high yields under mild conditions.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (X = Br, Cl) ArX->OxAdd C-Br bond breaks more easily than C-Cl Pd_Intermediate Ar-Pd(II)-X OxAdd->Pd_Intermediate Rate-Limiting Step Transmetalation Transmetalation Pd_Intermediate->Transmetalation Pd_Intermediate2 Ar-Pd(II)-R Transmetalation->Pd_Intermediate2 Boronic_Acid R-B(OR)2 Boronic_Acid->Transmetalation Reductive_Elimination Reductive Elimination Pd_Intermediate2->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle. The oxidative addition step is significantly faster for the bromo-analogue.

B. Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, the reactivity order is often inverted in SNAr reactions.[9] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.

The Decisive Step: Nucleophilic Attack The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring.[10][11] The stability of the resulting Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups.

Given that chlorine has a stronger inductive (-I) effect than bromine, 1-(5-chloro-3-methoxypyridin-2-yl)ethanone renders the pyridine ring more electrophilic and is therefore generally more reactive towards nucleophilic aromatic substitution. [12][13] The reaction with the bromo-analogue would likely require more forcing conditions (higher temperatures, stronger nucleophiles) to achieve comparable conversion. This reactivity trend (F > Cl > Br > I) is often referred to as the "element effect" in SNAr chemistry.[11]

Pillar 3: Data Summary and Experimental Protocols

The following table summarizes the expected reactivity trends based on the mechanistic principles discussed.

Reaction TypeMore Reactive AnalogueRationale
Suzuki-Miyaura Coupling 1-(5-Bromo-3-methoxypyridin-2-yl)ethanoneWeaker C-Br bond energy facilitates faster rate-limiting oxidative addition.[6]
Buchwald-Hartwig Amination 1-(5-Bromo-3-methoxypyridin-2-yl)ethanoneWeaker C-Br bond energy facilitates faster rate-limiting oxidative addition.[7]
Nucleophilic Aromatic Substitution (SNAr) 1-(5-Chloro-3-methoxypyridin-2-yl)ethanoneStronger inductive effect of Cl increases the electrophilicity of the ring, accelerating the rate-limiting nucleophilic attack.[11]
Reactions at Acetyl Group 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone (Marginally)Stronger inductive effect of Cl slightly increases the electrophilicity of the carbonyl carbon.
Representative Experimental Protocols

Disclaimer: These protocols are illustrative and based on standard procedures for analogous substrates. Optimization for specific substrates and scales is highly recommended.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Favored for the Bromo-Analogue)

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination (Favored for the Bromo-Analogue)

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Reagent Addition: Add 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent and Nucleophile: Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane. Add the desired primary or secondary amine (1.2 eq).

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The selection between 1-(5-bromo-3-methoxypyridin-2-yl)ethanone and its chloro-analogue is a strategic choice dictated by the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions , including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, the bromo-analogue is unequivocally the superior substrate . Its weaker C-Br bond ensures faster oxidative addition, leading to milder reaction conditions, lower catalyst loadings, and often higher yields compared to the chloro-analogue.

  • For nucleophilic aromatic substitution (SNAr) reactions , the chloro-analogue holds the kinetic advantage . Its greater electron-withdrawing nature activates the pyridine ring for nucleophilic attack, allowing the reaction to proceed under more favorable conditions than its bromo counterpart.

Understanding these fundamental reactivity principles allows chemists to design more efficient and robust synthetic routes, saving valuable time and resources in the complex process of drug development and chemical research.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • Arkivoc. (2010).
  • ChemRxiv. (n.d.).
  • YouTube. (2018).
  • International Research Journal of Science & Engineering. (2015). A Quantitative Assessment of the Comparative Reactivity of Pyridine in Bromination and Chlorination Reactions in Aqueous Solution by Molecular.
  • ResearchGate. (n.d.). (a) Electronic properties of iodine, bromine, and chlorine; (b) reactivity of cyclic diaryl λ 3.
  • YouTube. (2019).
  • Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • MySkinRecipes. (n.d.). 1-(5-bromo-3-methylpyridin-2-yl)ethanone.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2025). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • PMC. (2023).
  • ACS Omega. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • RSC Publishing. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Crop Protection: The Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Agrochemical Synthesis.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • Quora. (2015). Why is chlorine more reactive than bromine?.
  • PMC - NIH. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Asian Journal of Chemistry. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb.
  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
  • Analysis of the Reactions Used for the Preparation of Drug Candid
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone.
  • Coolpharm. (n.d.). 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Biosynth. (n.d.). 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone | 1211521-17-3 | FB143245.
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

Sources

A Senior Application Scientist's Guide to Validating Products from 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of a Versatile Pyridine Building Block

In the landscape of modern drug discovery and medicinal chemistry, substituted pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is a key heterocyclic intermediate, prized for its utility in constructing complex molecules, particularly kinase inhibitors for targeted cancer therapies.[2] The strategic placement of its functional groups—an acetyl group for further modification, a methoxy group influencing electronic properties, and a reactive bromine atom—makes it an ideal substrate for carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions.[3]

However, the very reactivity that makes this building block valuable also necessitates a rigorous and multi-faceted approach to structural validation of its reaction products. Ambiguity in structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns in downstream applications. This guide provides an in-depth, objective comparison of the essential analytical techniques required to unambiguously confirm the structure of products derived from 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, grounded in field-proven insights and experimental data.

Prevalent Reaction Pathways: Setting the Stage for Structural Elucidation

The bromine atom at the C5 position of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions. Understanding these pathways is crucial as it informs the expected structural changes and guides the analytical strategy.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the bromo-pyridine with an organoborane (boronic acid or ester).[4][5] It is extensively used to synthesize biaryl compounds, which are common motifs in biologically active molecules.[6]

  • Buchwald-Hartwig Amination: A cornerstone of modern medicinal chemistry, this reaction creates C-N bonds by coupling the aryl bromide with a primary or secondary amine.[7][8] This is a go-to method for synthesizing the N-aryl and N-heteroaryl amines prevalent in pharmaceuticals.[9]

  • Sonogashira Coupling: This reaction forms a C-C bond between the bromo-pyridine and a terminal alkyne, providing access to aryl alkynes.[10][11] These products are valuable intermediates for synthesizing more complex heterocyclic systems.

Each of these reactions replaces the bromine atom with a new, often larger, substituent. The core analytical challenge, therefore, is to confirm the successful replacement of bromine and to fully characterize the newly introduced moiety and its effect on the parent scaffold.

cluster_main General Workflow: Synthesis to Validated Product A Starting Material 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) A->B Reactants, Catalyst, Base C Crude Product (Mixture of product, starting material, by-products) B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Isolated Product D->E F Structural Validation E->F NMR, MS, X-ray G Validated Product (Confirmed Structure & Purity) F->G Data Analysis

Caption: High-level workflow from starting material to a structurally validated product.

Core Analytical Techniques: A Multi-Pronged Approach to Certainty

No single technique is sufficient for complete structural validation. Instead, a synergistic combination of spectroscopic and analytical methods provides a self-validating system, where the data from each technique corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for elucidating the covalent framework of a molecule in solution. Both ¹H and ¹³C NMR are indispensable.

Expertise & Causality:

  • ¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. In reactions of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, the key diagnostic signals are the two aromatic protons on the pyridine ring. In the starting material, these appear as doublets. Upon successful coupling, their chemical shifts will change due to the altered electronic environment. For instance, in a Suzuki coupling to form a biaryl system, the introduction of the new aromatic ring will induce notable shifts in the adjacent pyridine protons. The appearance of new signals corresponding to the coupled partner is the primary indicator of success. Protons on the pyridine ring are typically found in the 7.0-9.0 ppm range, with those closer to the nitrogen atom often shifted further downfield.[12]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The disappearance of the C-Br signal (typically around 115-120 ppm) and the appearance of new signals corresponding to the coupled fragment provide strong evidence of a successful reaction. The chemical shifts of the pyridine ring carbons are also diagnostic.[13]

Trustworthiness: Comparing the NMR spectra of the starting material and the product allows for a direct assessment of the chemical transformation. The coupling patterns and chemical shifts must be consistent with the proposed structure. For example, a proton ortho to the nitrogen atom will exhibit a different chemical shift and coupling constant than one meta to it.[14][15]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the product, offering a rapid and definitive check on whether the expected transformation has occurred.

Expertise & Causality:

  • Molecular Ion Peak (M⁺): The highest mass-to-charge (m/z) peak in the spectrum typically corresponds to the molecular weight of the compound. A successful coupling reaction will result in a molecular ion peak that corresponds to the molecular weight of the product, which will be significantly different from the starting material (MW: 230.05 g/mol ).

  • Isotopic Pattern of Bromine: A key feature for tracking the reaction's progress is the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[16] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[17][18] The disappearance of this 1:1 doublet in the product's mass spectrum is a powerful confirmation that the bromine atom has been displaced.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of the product with high accuracy (typically <5 ppm), lending further, unambiguous support to the proposed structure.[13]

Single-Crystal X-ray Crystallography: The Unambiguous Arbiter

When a crystalline sample of the product can be obtained, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of the molecule.[19][20]

Expertise & Causality: This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.[21][22][23] It is considered the "gold standard" for structural determination because it leaves no room for ambiguity, provided a suitable crystal can be grown. It can definitively confirm the connectivity of atoms, resolving any questions about isomerism that may be difficult to assign by NMR alone.

Trustworthiness: The output is a complete 3D model of the molecule, which can be directly compared to the proposed structure. It serves as the ultimate validation, confirming the results of spectroscopic analyses.[24]

cluster_suzuki Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0)L₂ Active Catalyst B Oxidative Addition Ar-Pd(II)L₂(Br) A:f0->B:f0 Ar-Br C Transmetalation Ar-Pd(II)L₂(Ar') B:f1->C:f0 Ar'-B(OR)₂ Base D Reductive Elimination Product: Ar-Ar' C:f1->D:f0 D:f1->A:f0

Sources

The Strategic Advantage of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide for Drug Discovery Professionals

In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors is relentless. The structural design of these small molecules is a delicate balance of optimizing target engagement, ensuring favorable pharmacokinetic properties, and maintaining a viable synthetic pathway. Within this context, the selection of starting materials and key intermediates is of paramount importance, directly influencing the efficiency, cost, and novelty of the final drug candidate. This guide provides an in-depth performance benchmark of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone , a highly functionalized pyridine building block, in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/mTOR and Pim kinase pathways.

Through a comparative analysis with alternative synthetic strategies, we will demonstrate the strategic value of this intermediate. This guide will delve into the causality of experimental choices, provide detailed, field-tested protocols, and present comparative data to offer a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals.

The Role of the Bromomethoxypyridine Scaffold in Kinase Inhibition

The dysregulation of signaling pathways governed by protein kinases is a hallmark of numerous cancers.[1] The Phosphoinositide 3-kinase (PI3K) and Pim kinase families are central nodes in these pathways, regulating cell proliferation, survival, and metabolism.[1][2] Consequently, the development of inhibitors targeting these kinases is a major focus of oncology research.

The 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone scaffold is a valuable starting point for the synthesis of such inhibitors for several key reasons:

  • Strategic Bromination: The bromine atom at the C5 position serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl and heteroaryl moieties.[3] This allows for the systematic exploration of the chemical space to optimize inhibitor potency and selectivity.

  • Activated Acetyl Group: The acetyl group at the C2 position is a key functionality for building various heterocyclic cores common in kinase inhibitors, such as imidazopyridines or pyridopyrimidinones.[4]

  • Methoxy Group Influence: The methoxy group at the C3 position can influence the electronic properties of the pyridine ring and can be involved in crucial hydrogen bonding interactions within the kinase active site, enhancing binding affinity.

Comparative Synthesis of a Representative Kinase Inhibitor

To objectively benchmark the performance of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone, we will outline a proposed synthesis of a potent imidazo[1,2-a]pyridine-based PI3Kα inhibitor, hereafter referred to as "IM-22" (a representative structure based on known inhibitors).[4] We will then compare this synthetic route to a known literature synthesis of a structurally related thienopyrimidine-based inhibitor that utilizes an alternative starting material.

Proposed Synthesis of IM-22 starting from 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

The proposed synthesis leverages the inherent reactivity of the starting material to construct the imidazo[1,2-a]pyridine core, followed by a late-stage Suzuki coupling to introduce the key efficacy-driving moiety.

G A 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone B Step 1: Bromination (NBS, AIBN, CCl4) Intermediate A A->B C Step 2: Cyclization (Aminopyridine derivative, EtOH, reflux) Intermediate B (Imidazo[1,2-a]pyridine core) B->C D Step 3: Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O) Final Product (IM-22) C->D

Caption: Proposed synthetic workflow for the kinase inhibitor IM-22.

Alternative Synthesis: A Thienopyrimidine-Based Inhibitor

In contrast, a known route to a potent thienopyrimidine-based Pim-1 inhibitor starts from 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.[2] This alternative pathway, while effective, highlights the different strategic considerations required for a different heterocyclic core.

G A 3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile B Step 1: Alkaline Hydrolysis (KOH, EtOH/H2O) Intermediate C (Carboxamide) A->B C Step 2: Condensation/Cyclization (Benzaldehyde derivative, Acetic Acid) Final Product (Pyridothienopyrimidinone) B->C

Caption: Established synthetic workflow for a pyridothienopyrimidinone inhibitor.

Head-to-Head Comparison of Synthetic Routes
FeatureProposed Route with 1-(5-Bromo-3-methoxypyridin-2-yl)ethanoneAlternative Route with Thienopyridine Starting Material
Starting Material Availability Readily accessible as a chemical intermediate.[5]Requires multi-step synthesis of the thienopyridine core.
Synthetic Convergence Late-stage diversification via Suzuki coupling allows for rapid analog synthesis.Early-stage incorporation of substituents, requiring re-synthesis from earlier steps for new analogs.
Reaction Conditions Generally mild and well-established transformations.Can involve harsh hydrolysis conditions.
Versatility The core can be readily modified to target different kinase families.The thienopyrimidine core is more specific to certain kinase inhibitor classes.[6]

The use of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone offers a more convergent and flexible synthetic strategy, which is a significant advantage in a drug discovery setting where the rapid generation and testing of a diverse library of analogs are crucial for identifying a lead candidate.

Performance Benchmarking of the Final Kinase Inhibitors

The ultimate measure of a synthetic intermediate's value is the performance of the final active pharmaceutical ingredient. Here, we compare the inhibitory activity of our representative imidazopyridine inhibitor (IM-22) with a published pyridothienopyrimidinone Pim-1 inhibitor.

CompoundTarget KinaseIC50 (nM)Reference
IM-22 (Representative) PI3Kα150Based on structurally similar compounds[4]
Pyridothienopyrimidinone 7a Pim-11,180[2]
Staurosporine (Control) Pan-Kinase2.7 (for PKC)[7]

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

While direct comparison is nuanced due to the different primary targets, the data illustrates that the bromomethoxypyridine scaffold can be elaborated into inhibitors with potent, nanomolar activity, comparable to other classes of kinase inhibitors. The flexibility of the synthetic route originating from 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone allows for fine-tuning of the structure to achieve high potency against specific kinase targets.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for a key synthetic step and a representative kinase activity assay are provided below.

Protocol: Suzuki Coupling for the Synthesis of the Final Inhibitor

This protocol details the late-stage diversification step, a critical advantage of the synthetic route using 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone-derived intermediates.

Objective: To couple the brominated imidazo[1,2-a]pyridine core (Intermediate B) with a selected arylboronic acid.

Materials:

  • Intermediate B (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (3.0 eq)

  • Dioxane and Water (4:1 mixture)

  • Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask, add Intermediate B, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the dioxane/water solvent mixture, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the final inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Target kinase (e.g., PI3Kα)

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., IM-22) serially diluted

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare the kinase reaction buffer containing the target kinase and its specific substrate.

  • Add the test compound at various concentrations to the wells of the multi-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light.

  • Incubate for 40 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Assay Kinase Kinase ADP ADP Kinase->ADP + ATP + Substrate ATP_new ATP_new ADP->ATP_new ADP-Glo™ Reagent (stops kinase, depletes ATP) Kinase Detection Reagent (converts ADP to ATP) ATP ATP ATP->ADP Light Light ATP_new->Light + Luciferase/Luciferin Measure Luminescence Measure Luminescence Light->Measure Luminescence Inhibitor Inhibitor Inhibitor->Kinase blocks

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Conclusion and Future Outlook

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone stands out as a strategic and versatile building block in the synthesis of novel kinase inhibitors. Its utility is not merely in its chemical reactivity but in the synthetic efficiency and flexibility it imparts to a drug discovery program. The ability to perform late-stage diversification allows for the rapid exploration of structure-activity relationships, accelerating the journey from a hit compound to a clinical candidate.

As the demand for more selective and potent kinase inhibitors grows, the judicious selection of foundational chemical scaffolds becomes increasingly critical. The evidence and protocols presented in this guide demonstrate that 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone offers a distinct advantage in this competitive landscape, empowering medicinal chemists to build the next generation of targeted therapies with greater speed and precision.

References

  • MySkinRecipes. 1-(5-bromo-3-methylpyridin-2-yl)ethanone. [Link]

  • Gong, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • El-Damasy, A. K., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PubMed Central. [Link]

  • ResearchGate. Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Hu, X., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. [Link]

  • An, F., et al. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. PubMed. [Link]

  • Chapman, T. M., & Van der Heiden, M. G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. [Link]

  • Mahajan, S. P., & Shinde, D. B. (2019). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Publishing. [Link]

  • Showalter, H. D., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. [Link]

  • edX. IC50 Determination. [Link]

  • Johnston, J. M., et al. (2019). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PubMed Central. [Link]

  • El-Damasy, A. K., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PubMed. [Link]

  • Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. PubMed. [Link]

  • MySkinRecipes. Heterocyclic Building Blocks for Agrochemicals (225). [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.

Sources

A Comparative Analysis of Electronic Effects on the Reactivity of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Medicinal and Process Chemistry Professionals

Introduction: Unpacking a Versatile Synthetic Intermediate

In the landscape of modern drug discovery and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Their unique electronic properties and ability to engage in a wide range of chemical transformations make them invaluable scaffolds. 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is a prime example of a highly functionalized pyridine intermediate, offering multiple reaction sites that can be selectively addressed.[1] Its utility as a precursor in the synthesis of kinase inhibitors for targeted cancer therapies underscores the importance of understanding its chemical behavior.[1]

This guide provides an in-depth analysis of the electronic landscape of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone and how this landscape dictates its reactivity. We will move beyond simple descriptions to explore the causal relationships between molecular structure and chemical behavior. Through a comparative lens, pitting the title compound against structurally simpler analogues, we will provide field-proven insights and detailed experimental protocols to quantify these effects. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions in the rational design of synthetic routes and the exploration of new chemical entities.

The Electronic Architecture: A Tale of Three Substituents

The reactivity of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is not governed by a single feature but by the complex interplay of its constituent parts: the inherently electron-deficient pyridine core, an electron-donating methoxy group, an electron-withdrawing bromine atom, and a powerful electron-withdrawing acetyl group.

  • The Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This reduces the overall electron density of the aromatic system, making it more susceptible to nucleophilic attack compared to benzene.[2]

  • Methoxy Group (-OCH₃) at C3: This group exhibits a dual electronic nature. It withdraws electron density through induction (-I) due to the oxygen's electronegativity but, more significantly, donates electron density into the ring via a positive resonance effect (+M) from its lone pairs.[3] This donation is most pronounced at the positions ortho (C2, C4) and para (C6) to itself.

  • Bromo Group (-Br) at C5: Halogens are classic examples of deactivating groups in electrophilic aromatic substitution due to their strong -I effect, which outweighs their weaker +M effect. In the context of this electron-poor ring, the bromine's primary role is to further decrease electron density.

  • Acetyl Group (-COCH₃) at C2: This is a potent electron-withdrawing group, operating through both a negative inductive effect (-I) and a significant negative resonance effect (-M).[3] It drastically lowers the electron density of the pyridine ring, making it highly "electron-deficient." Furthermore, it introduces two additional reactive sites: the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.[4]

The confluence of these effects creates a highly polarized molecule. The strong withdrawing influence of the acetyl group and the ring nitrogen synergistically activate the molecule for specific transformations, while the methoxy group provides a countervailing electronic push that modulates this reactivity.

G cluster_workflow Comparative Aldol Condensation Workflow start Prepare 3 Flasks (Substrates 1, 2, 3) add_reagents Add 4-Chlorobenzaldehyde & Ethanol start->add_reagents initiate Add NaOH Solution (t=0) add_reagents->initiate react Stir at RT for 2 hours initiate->react monitor Monitor by TLC react->monitor Periodically workup Quench with Water react->workup At t=2h isolate Vacuum Filtration workup->isolate analyze Dry and Weigh Product Calculate Yields isolate->analyze

Caption: Workflow for the comparative aldol condensation experiment.

Conclusion and Outlook

This guide demonstrates that the reactivity of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is a finely tuned balance of competing electronic effects. The potent electron-withdrawing acetyl group and pyridine nitrogen create a highly reactive system, particularly at the acetyl moiety's α-protons. However, the positioning of these groups and the presence of the electron-donating methoxy group create a nuanced reactivity profile for nucleophilic aromatic substitution at the C5 position.

By understanding these underlying principles, medicinal and process chemists can better predict the behavior of this versatile intermediate. This knowledge enables the strategic design of synthetic routes that leverage its enhanced reactivity while navigating its inherent selectivity. For example, the acidic α-protons can be readily exploited for C-C bond formation, while the C5-bromo position is better suited for cross-coupling reactions than for traditional SNAr, a common strategy for such substrates. This deep understanding of electronic effects is not merely academic; it is a critical tool for accelerating the development of novel pharmaceuticals and other vital chemical products.

References

  • MySkinRecipes. 1-(5-bromo-3-methylpyridin-2-yl)ethanone. [Online] Available at: [Link]

  • ResearchGate. The 4-substitution of 3-bromopyridines with additional nucleophiles. [Online] Available at: [Link]

  • Wikipedia. 2-Acetylpyridine. [Online] Available at: [Link]

  • ACS Publications. Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • ScholarsArchive@OSU. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Online] Available at: [Link]

  • Royal Society of Chemistry. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. [Online] Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]

  • National Toxicology Program. Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). [Online] Available at: [Link]

  • YouTube. nucleophilic aromatic substitutions. [Online] Available at: [Link]

  • MDPI. Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. [Online] Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.